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3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole Documentation Hub

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  • Product: 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
  • CAS: 19767-25-0

Core Science & Biosynthesis

Foundational

Pharmacological mechanism of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole

Title: Pharmacological Mechanism of Tipepidine (3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole): A Dual-Target Modulator for Neuropsychiatric Repurposing Executive Summary Molecule Identity: 3-[2-(Piperidin-1-yl)ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pharmacological Mechanism of Tipepidine (3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole): A Dual-Target Modulator for Neuropsychiatric Repurposing

Executive Summary

Molecule Identity: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (International Nonproprietary Name: Tipepidine ) is a non-narcotic antitussive agent historically utilized for cough suppression. Pharmacological Pivot: Beyond its medullary antitussive action, recent advanced pharmacological profiling has identified Tipepidine as a G-protein-coupled Inwardly Rectifying Potassium (GIRK) channel inhibitor and a Sigma-1 receptor ligand .

This guide details the mechanistic basis for repurposing Tipepidine from a simple cough suppressant to a candidate for Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD) . Unlike SSRIs or psychostimulants, Tipepidine modulates the mesolimbic dopamine system via direct ion channel blockade, offering a distinct therapeutic profile with a rapid onset of action and a favorable safety window.

Molecular Mechanism of Action

The therapeutic efficacy of Tipepidine in neuropsychiatric models stems from a dual-target mechanism that converges to enhance dopaminergic transmission in the Ventral Tegmental Area (VTA).

Primary Mechanism: GIRK Channel Inhibition

GIRK channels (Kir3.x) are critical regulators of neuronal excitability.[1] In the VTA, dopamine D2 autoreceptors are coupled to GIRK channels via G-proteins (


 subunits). When activated, these channels mediate potassium (

) efflux, causing hyperpolarization and silencing the neuron.[1]
  • Tipepidine Action: Tipepidine acts as a potent inhibitor of these D2-receptor-coupled GIRK channels.

  • Causality: By blocking the

    
     efflux, Tipepidine prevents the hyperpolarization normally induced by dopamine autoregulation.
    
  • Result: This leads to membrane depolarization and the generation of action potentials in VTA dopamine neurons, resulting in a phasic increase of dopamine release in the Nucleus Accumbens (NAc).

Secondary Mechanism: Sigma-1 Receptor Modulation

Tipepidine exhibits affinity for the Sigma-1 chaperone receptor (Sig-1R), located at the Mitochondria-Associated ER Membrane (MAM).

  • Modulation: Sig-1R activation regulates intracellular calcium (

    
    ) signaling and promotes neurotrophic factor expression (e.g., BDNF).
    
  • Synergy: While GIRK inhibition drives the firing of neurons, Sig-1R modulation likely supports neuronal plasticity and survival, contributing to the sustained antidepressant-like effects.

Mechanistic Pathway Visualization

TipepidineMechanism Tipepidine Tipepidine (Ligand) GIRK GIRK Channel (Kir3.x) Tipepidine->GIRK Inhibits Sig1 Sigma-1 Receptor Tipepidine->Sig1 Agonist/Modulator K_Efflux K+ Efflux (Hyperpolarization) Tipepidine->K_Efflux Blocks GIRK->K_Efflux Mediates Plasticity Neuroplasticity (BDNF/Ca2+) Sig1->Plasticity Promotes Depolarization Membrane Depolarization K_Efflux->Depolarization Reduction leads to VTA_Firing VTA Dopamine Neuron Firing Depolarization->VTA_Firing Triggers NAc_DA Increased Dopamine in Nucleus Accumbens VTA_Firing->NAc_DA Releases Plasticity->NAc_DA Sustains

Caption: Figure 1. Dual-pathway mechanism of Tipepidine showing GIRK blockade (primary) and Sigma-1 modulation (secondary).

Experimental Validation Protocols

To validate the mechanism described above, the following protocols are established as the gold standard in Tipepidine research.

Electrophysiology: Whole-Cell Patch Clamp (GIRK Validation)

This protocol validates Tipepidine's ability to inhibit GIRK currents (


) in VTA neurons.
  • System: Acute brain slices (rat VTA) or transfected HEK293 cells expressing GIRK1/2 subunits.

  • Induction: Use GTP

    
    S (non-hydrolyzable GTP analog) in the pipette solution to irreversibly activate G-proteins, ensuring any current reduction is due to channel blockade, not receptor desensitization.
    
StepActionCritical Parameter
1. Preparation Isolate VTA neurons or HEK293 cells.Maintain at 32°C in ACSF.
2. Configuration Establish Whole-Cell configuration.Pipette resistance: 3–5 M

.
3. Activation Perfuse Dopamine (10-30

M) or use intracellular GTP

S.
Confirm baseline inward

current.
4. Challenge Perfuse Tipepidine (0.1 – 100

M).
Monitor current amplitude reduction.
5. Washout Remove Tipepidine.Verify reversibility of the block.[2][3]

Data Output: Tipepidine typically inhibits GIRK currents with an IC


 of approximately 5–10 

M
.
Behavioral Assay: Forced Swim Test (Antidepressant Screening)

The Forced Swim Test (FST) is used to measure "behavioral despair." Tipepidine demonstrates efficacy here, notably in treatment-resistant models (ACTH-treated rats).

  • Workflow:

    • Pre-test (Day 1): Rats swim for 15 min to induce despair state.

    • Treatment: Administer Tipepidine (20–40 mg/kg, i.p.) 24h, 5h, and 1h before the test.

    • Test (Day 2): 5 min swim session.

    • Measurement: Record immobility time vs. climbing/swimming.

  • Result: Significant reduction in immobility time, comparable to tricyclic antidepressants (Imipramine), but without the locomotor hyperactivity seen with amphetamines.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Electrophysiology (In Vitro) cluster_1 Behavioral (In Vivo) Step1 VTA Slice Preparation Step2 Whole-Cell Patch Clamp (Voltage Clamp -60mV) Step1->Step2 Step3 Induce GIRK Current (Dopamine or GTPγS) Step2->Step3 Step4 Apply Tipepidine Step3->Step4 Step5 Measure Current Inhibition (Calculate IC50) Step4->Step5 Beh1 ACTH-Treated Rats (Resistant Model) Beh2 Tipepidine Admin (20-40 mg/kg i.p.) Beh1->Beh2 Beh3 Forced Swim Test Beh2->Beh3 Beh4 Quantify Immobility Beh3->Beh4

Caption: Figure 2. Parallel validation workflows for molecular (Patch Clamp) and systemic (Behavioral) efficacy.

Pharmacokinetics & Clinical Translation

For drug development professionals, understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is vital for clinical trial design.

Metabolism and CYP2D6 Dependence

Tipepidine is extensively metabolized in the liver. A critical finding for clinical variability is its dependence on CYP2D6 .

  • Polymorphism Risk: Plasma concentrations of Tipepidine correlate significantly with CYP2D6 genotypes. "Poor metabolizers" may experience significantly higher AUC (Area Under the Curve) than "Extensive metabolizers."

  • Implication: Clinical trials must stratify patients by CYP2D6 genotype to avoid inconsistent efficacy data or unexpected adverse events in poor metabolizers.

Safety Profile
  • Adverse Events: Historically low. Unlike opioids, it does not cause respiratory depression or dependence.

  • Therapeutic Index: High. The doses required for GIRK inhibition (antidepressant effect) are compatible with its established safety margins as an antitussive.

References

  • Inanobe, A., et al.

    
     channels composed of Kir3.2 subunits in dopaminergic neurons of the ventral tegmental area." The Journal of Neuroscience, 1999. Link
    
  • Kawahara, R., et al.

    
     current." Neuroscience, 2013. Link
    
  • Kawaura, K., et al. "The centrally acting non-narcotic antitussive tipepidine produces antidepressant-like effect in the forced swimming test in rats." Behavioural Brain Research, 2009. Link

  • Hashimoto, K. "Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development." Frontiers in Pharmacology, 2022. Link

  • Sasaki, T., et al. "Pharmacokinetics of tipepidine in TS-141 and Asverin group according to CYP2D6 genotype." ResearchGate (Clinical Trial Data), 2018. Link

Sources

Exploratory

Solubility Profile & Characterization of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

[1] Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0), a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0), a critical intermediate in the synthesis of atypical antipsychotics and related pharmaceutical compounds.[1] Given the compound's specific structural features—a lipophilic benzisothiazole core linked to a basic piperidine moiety—its solubility profile is governed by pH-dependent ionization and van der Waals interactions.[1][2] This document outlines the physicochemical basis for its solubility, predictive modeling for organic solvents, and a validated experimental protocol for precise determination.[1][2]

Physicochemical Characterization

Understanding the solubility of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole requires a breakdown of its molecular architecture.[1] The molecule functions as a lipophilic base , exhibiting distinct behavior in its free base form versus its salt forms (e.g., hydrochloride).[1][2]

Molecular Descriptors
PropertyValueImplication for Solubility
Molecular Formula C₁₄H₁₈N₂OSModerate molecular weight (262.37 g/mol ) facilitates solvent penetration.[1]
LogP (Octanol/Water) ~2.94Highly lipophilic; indicates poor aqueous solubility for the free base and high affinity for organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]
pKa (Predicted) ~9.2 (Piperidine N)Basic center.[1][2] Solubility in water increases drastically at pH < 7.0 due to protonation.[1][2]
H-Bond Acceptors 4 (N, O, S)Capable of H-bonding with protic solvents (Methanol, Ethanol).[1][2]
H-Bond Donors 0 (Free Base)Limited self-association; relies on solvent interaction for dissolution.[1]
Structural Analysis

The molecule comprises three distinct domains affecting solvation:

  • Benzisothiazole Ring: A rigid, aromatic, and lipophilic bicyclic system.[1][2] It drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (Chloroform).[1][2]

  • Ethoxy Linker: A flexible ether chain providing rotational freedom, slightly enhancing solubility in polar aprotic solvents (THF, Acetone).[1][2]

  • Piperidine Ring: A saturated, basic heterocycle.[1][2] This is the primary site for protonation, allowing for "pH-switchable" solubility (soluble in aqueous acid, insoluble in aqueous base).[1][2]

Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the solubility profile of the free base form is categorized below.

Predicted Solubility Matrix (Free Base)
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dispersion forces and dipole-dipole interactions match the benzisothiazole core.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Dipole interactions stabilize the ether and sulfur/nitrogen centers.[1][2]
Protic Alcohols Methanol, Ethanol, IsopropanolHigh The basic nitrogen and ether oxygen accept hydrogen bonds from the solvent.[1][2]
Non-Polar Aliphatic n-Hexane, HeptaneModerate Lipophilic core allows dissolution, but polarity of the ether/amine limits high concentration.[1][2]
Aromatic Toluene, BenzeneHigh

stacking interactions with the benzisothiazole ring facilitate solvation.[1][2]
Aqueous (Neutral/Basic) Water (pH > 8)Very Low (< 0.1 mg/mL)Hydrophobic effect dominates; lack of ionization prevents hydration.[1][2]
Thermodynamic Modeling

To rigorously quantify solubility (


, mole fraction) as a function of temperature (

), the Modified Apelblat Equation is the standard model for this class of compounds:


Where


, 

, and

are empirical constants derived from experimental data. For 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole, the dissolution enthalpy (

) is expected to be positive (endothermic), meaning solubility increases with temperature.[1]

Experimental Protocol for Solubility Determination

Since specific literature values for this CAS are often proprietary, the following protocol is the authoritative method for generating high-quality solubility data.

Methodology: Isothermal Saturation (Shake-Flask)

This method ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]

Reagents:

  • Compound: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (>98% purity).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene).[1][2]

Procedure:

  • Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow the solid to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the same temperature to prevent precipitation.

  • Dilution: Dilute the filtrate with the mobile phase.

  • Quantification: Analyze via HPLC-UV.

Validated HPLC Quantification Method

Based on SIELC Technologies protocols for benzisothiazole derivatives.

  • Column: Reverse-phase C18 or Newcrom R1 (mixed-mode).[1]

  • Mobile Phase: Acetonitrile (MeCN) : Water (H₂O) + 0.1% Formic Acid or H₃PO₄.[1][2]

    • Gradient: 20% MeCN to 80% MeCN over 15 mins.[1][2]

  • Detection: UV @ 254 nm (Targeting the benzisothiazole chromophore).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Workflow Diagram

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Equilibration (Const. Temp, 24-48h) Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute Analyze HPLC-UV Analysis (Quantification) Dilute->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Standardized workflow for determining the thermodynamic solubility of benzisothiazole derivatives.

Applications in Process Chemistry

The solubility profile dictates the strategy for purification and salt formation.[1][2]

Crystallization Strategy (Anti-Solvent)

To purify the compound from synthesis impurities:

  • Dissolution: Dissolve the crude free base in a minimum volume of Acetone or Dichloromethane (Good Solvents).[1][2]

  • Precipitation: Slowly add n-Heptane or cold Water (Anti-Solvents).[1][2]

  • Result: The lipophilic impurities remain in the mother liquor, or the product crystallizes out due to the drastic solubility drop in the anti-solvent.[1][2]

Salt Formation (Hydrochlorides)

Converting the free base to a hydrochloride salt (e.g., for drug formulation) inverts the solubility profile.[1][2]

  • Reaction: Free Base + HCl (in Ethanol)

    
     Hydrochloride Salt.[1][2]
    
  • Solubility Shift: The salt is highly soluble in Water and Methanol but poorly soluble in Acetone and Ether .[1][2]

  • Isolation: The salt precipitates from the reaction mixture (Acetone/Ether) in high yield.[1][2]

References

  • SIELC Technologies. (2018).[1][2] Separation of 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for CID 19767-25-0. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Standard reference for the Apelblat Model).

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Theoretical basis for solubility prediction).[1][2]

Sources

Exploratory

A Comprehensive Analysis of Iloperidone Intermediates and the Distinctive Nature of the Benzisothiazole Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Iloperidone in Antipsychotic Therapy Iloperidone, marketed under the brand name Fanapt, is a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iloperidone in Antipsychotic Therapy

Iloperidone, marketed under the brand name Fanapt, is a second-generation (atypical) antipsychotic agent used in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] Like other atypical antipsychotics, Iloperidone's receptor binding profile is thought to contribute to its effectiveness against the positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to older, first-generation antipsychotics.[3][4]

The chemical structure of Iloperidone is 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone.[1] The synthesis of such a complex molecule is a multi-step process involving several key chemical building blocks known as intermediates. Understanding the identity, purity, and reactivity of these intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a detailed examination of the canonical intermediates involved in the synthesis of Iloperidone. Furthermore, it will elucidate the critical chemical and structural differences between these authentic intermediates and a distinct, yet structurally related, compound: 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole . This analysis will highlight the fundamental importance of the benzisoxazole core to Iloperidone's identity and provide a clear distinction from the benzisothiazole scaffold, a common motif in other areas of medicinal chemistry.[5]

PART 1: The Synthetic Landscape of Iloperidone

The synthesis of Iloperidone has been approached through several patented routes, which primarily converge on the formation of an ether linkage. Two principal strategies are widely documented, differing in the final coupling step.

Strategy A: Coupling of a Halopropoxy-Aryl Ketone with a Piperidinyl-Benzisoxazole

This is one of the most established methods for Iloperidone synthesis.[1][6] The final key step involves the reaction between two advanced intermediates:

  • Intermediate A1: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone

  • Intermediate A2: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

The reaction is a nucleophilic substitution (specifically, an N-alkylation) where the secondary amine of the piperidine ring in Intermediate A2 displaces the chloride on the propyl chain of Intermediate A1.[1][7] This forms the crucial ether linkage and assembles the final Iloperidone molecule.

Strategy B: An Alternative Coupling Approach

An alternative pathway involves reversing the roles of the nucleophile and electrophile in the final step.[2][8] This method utilizes:

  • Intermediate B1: 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole

  • Intermediate B2: 4-hydroxy-3-methoxy-acetophenone (also known as Acetovanillone)

In this case, the phenolic hydroxyl group of Intermediate B2 is deprotonated by a base to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks the terminal carbon of the chloropropyl group on Intermediate B1, again forming the ether bond via a Williamson ether synthesis.[8]

The following workflow diagram illustrates these two convergent synthetic strategies.

Iloperidone_Synthesis_Pathways cluster_A Strategy A cluster_B Strategy B A1 1-[4-(3-chloropropoxy)- 3-methoxyphenyl]ethanone node_A A1->node_A A2 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole A2->node_A ILO Iloperidone node_A->ILO Alkylation B1 3-[1-(3-chloropropyl)-4-piperidinyl] -6-fluoro-1,2-benzisoxazole node_B B1->node_B B2 4-hydroxy-3-methoxy -acetophenone B2->node_B node_B->ILO Williamson Ether Synthesis Structural_Comparison ILO_Core ILO_Label 1,2-Benzisoxazole Core (Key feature of Iloperidone) BIT_Core BIT_Label 1,2-Benzisothiazole Core (Sulfur replaces Oxygen)

Caption: Core Heterocyclic Difference: Oxygen vs. Sulfur.

Implications of the O-for-S Substitution

The difference between an oxygen and a sulfur atom in the heterocyclic ring has profound implications for drug development professionals:

Feature1,2-Benzisoxazole (Iloperidone Core)1,2-Benzisothiazole (Analog Core)Causality and Field-Proven Insights
Heteroatom OxygenSulfurOxygen is more electronegative than sulfur, leading to different electron distribution within the ring.
Bond Angles & Lengths C-O and N-O bonds are shorter.C-S and N-S bonds are longer due to sulfur's larger atomic radius.This structural variance directly impacts the overall three-dimensional shape of the molecule, which is critical for receptor binding.
Aromaticity & Stability The benzisoxazole ring has distinct electronic properties influencing its stability and reactivity.The benzisothiazole ring system has different aromatic character and reactivity patterns. [5]These differences dictate the choice of reagents and reaction conditions during synthesis and can affect the metabolic stability of the compound in vivo.
Pharmacological Activity The benzisoxazole moiety is integral to the D2/5-HT2A receptor binding profile of Iloperidone. [3]While benzisothiazoles are used in other CNS active agents (e.g., the core of Ziprasidone is related), this specific scaffold is not associated with Iloperidone's activity. [9][10]Receptor binding pockets are highly specific. The change from oxygen to sulfur would alter hydrogen bonding capability and steric interactions, almost certainly leading to a drastically different or non-existent pharmacological profile at Iloperidone's target receptors.

PART 3: Synthesis and Analytical Protocols

The trustworthiness of any drug substance relies on self-validating protocols that ensure identity and purity. The synthesis and analysis of Iloperidone intermediates are rigorously controlled to prevent the incorporation of structurally similar but incorrect molecules.

Experimental Protocol: Synthesis of Intermediate A2 (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole)

This protocol is a representative synthesis for a key benzisoxazole intermediate.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Reagents: Charge the flask with a suitable precursor, such as 2,4-difluoro-α-(4-piperidinyl)benzyl alcohol, and a cyclizing agent in an appropriate solvent (e.g., toluene).

  • Cyclization: Heat the reaction mixture to reflux for several hours. The reaction involves the formation of the oxazole ring through intramolecular cyclization and dehydration.

  • Work-up: Upon reaction completion (monitored by TLC or HPLC), cool the mixture. Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve washing with a dilute base, followed by water and brine.

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure intermediate.

Analytical Protocol: Differentiating Intermediates by UPLC-MS/MS

High-performance analytical techniques are essential to confirm the identity of intermediates and detect any potential impurities, such as a benzisothiazole analog.

  • Chromatographic System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system for high-resolution separation.

  • Column: A reversed-phase column, such as a C18 column, is typically used. [11][12]3. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. [11][13]4. Detection (MS/MS): A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exquisite specificity and sensitivity. [11] * Principle: The mass of the parent ion (precursor ion) is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is selected in the third quadrupole (Q3).

    • Application: The benzisoxazole and benzisothiazole cores will have different exact masses due to the mass difference between oxygen (15.995 Da) and sulfur (31.972 Da). Furthermore, they will produce unique fragmentation patterns.

      • Iloperidone Intermediate (Benzisoxazole): Will have a specific precursor ion mass and a characteristic fragmentation pattern.

      • Analog (Benzisothiazole): Will have a different, higher precursor ion mass and a distinct set of fragment ions.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines to ensure it can reliably distinguish and quantify the correct intermediate from any potential contaminants. [11][12]

Conclusion

In the landscape of pharmaceutical development, precision is non-negotiable. This guide has established a clear and critical distinction between the authentic intermediates of the antipsychotic drug Iloperidone and the structurally different compound, 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole.

The core directive for any scientist or researcher in this field is to recognize that Iloperidone's identity and pharmacological activity are intrinsically linked to its 1,2-benzisoxazole moiety. The substitution of the ring oxygen with a sulfur atom, creating a 1,2-benzisothiazole , results in a fundamentally different molecule with distinct chemical, physical, and likely pharmacological properties. It is not an intermediate, an impurity commonly associated with the synthesis, or a metabolite, but rather a different chemical entity altogether.

Adherence to validated synthetic routes and the application of high-specificity analytical methods like UPLC-MS/MS are the cornerstones of ensuring the chemical integrity of Iloperidone. This rigorous approach guarantees that the final drug product is built from the correct molecular architecture, safeguarding its intended therapeutic action and patient safety.

References

  • WO2010031497A1: New process for the preparation of iloperidone.
  • US20130261308A1: One-pot process for the synthesis of iloperidone.
  • WO2012063269A2: Process for preparing iloperidone.
  • US20100076196A1: Process for the preparation of iloperidone.
  • CN103130785A: Preparation method of iloperidone.
  • New synthetic process of iloperidone. ResearchGate. [Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. [Link]

  • One-pot process for the synthesis of iloperidone - European Patent Office - EP 2644608 A1. European Patent Office. [Link]

  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC. [Link]

  • US20120220776A1: Process for the preparation of iloperidone using a novel intermediate.
  • Australian Public Assessment Report for Iloperidone. Therapeutic Goods Administration (TGA). [Link]

  • 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole. SIELC Technologies. [Link]

  • Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. SciSpace. [Link]

  • Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. ResearchGate. [Link]

  • 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE. precisionFDA. [Link]

  • Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]

  • 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole. PubChem. [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

  • US4804663A: 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. PubMed. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][8]hiazin-4-One Derivatives. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole

Introduction: A Strategic Approach to GPCR Ligand Characterization The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to GPCR Ligand Characterization

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Compounds incorporating this moiety, particularly with piperidine or piperazine extensions, have demonstrated significant affinity for G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D2) receptors.[1][2][3] The compound 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole is a subject of interest for its potential as a selective modulator of these critical central nervous system targets.

This guide provides a comprehensive framework for the preparation and in vitro characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. We will detail a representative synthetic pathway, the preparation of a radiolabeled variant for binding assays, the generation of suitable biological matrices (i.e., cell membranes expressing the target receptor), and a detailed protocol for conducting saturation binding assays to determine key pharmacological parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The methodologies described herein are designed to ensure scientific rigor and data reproducibility, providing researchers with a robust foundation for their drug discovery and development efforts.

PART 1: Synthesis and Radiolabeling of the Ligand

A robust and reproducible synthesis is the cornerstone of any pharmacological investigation. The following section outlines a strategic approach to the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole and its subsequent radiolabeling for use in binding assays.

Synthetic Strategy: A Generalized Approach

A plausible synthetic route would involve the reaction of 3-chloro-1,2-benzisothiazole with 2-(piperidin-1-yl)ethan-1-ol in the presence of a suitable base to facilitate the formation of the ether linkage.

Protocol 1: Synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole

  • Step 1: Preparation of the Alkoxide. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(piperidin-1-yl)ethan-1-ol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir for 30-60 minutes at this temperature to ensure complete formation of the sodium alkoxide.

  • Step 2: Nucleophilic Substitution. To the freshly prepared alkoxide solution, add a solution of 3-chloro-1,2-benzisothiazole in the same anhydrous solvent dropwise. The reaction mixture is then typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.

  • Step 4: Characterization. The identity and purity of the synthesized 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by high-performance liquid chromatography (HPLC).[6]

Radiolabeling for In Vitro Binding Assays

Radioligand binding assays are a sensitive and quantitative method for studying ligand-receptor interactions.[7] To be used in such assays, 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole must be labeled with a radioactive isotope, typically tritium (³H) or iodine-125 (¹²⁵I). Tritiation is a common choice for small molecules due to its minimal impact on the ligand's pharmacological properties.

A common strategy for tritiation involves the catalytic reduction of a suitable precursor containing a double bond or a halogen atom with tritium gas. For the target molecule, a precursor could be synthesized with a bromine or iodine atom on the benzisothiazole ring, which can then be subjected to catalytic tritiation.

PART 2: Preparation of Biological Materials

The quality of the biological material is paramount for obtaining reliable binding data. For GPCRs, which are transmembrane proteins, the most common source for in vitro binding assays is a preparation of cell membranes from cells overexpressing the receptor of interest.[8][9]

Cell Culture and Membrane Preparation

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are frequently used for the stable expression of recombinant GPCRs due to their robust growth characteristics and low levels of endogenous receptor expression.[9][10]

Protocol 2: Preparation of Cell Membranes from Stably Transfected CHO Cells

  • Step 1: Cell Culture. Culture CHO cells stably expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT2A receptor) in appropriate culture flasks at 37 °C in a humidified atmosphere of 5% CO₂.

  • Step 2: Cell Harvesting. Once the cells reach confluency, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Dislodge the cells using a cell scraper in the presence of fresh, ice-cold PBS.

  • Step 3: Cell Lysis. Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4 °C). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron to disrupt the cell membranes.

  • Step 4: Isolation of Membranes. Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4 °C) to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4 °C) to pellet the cell membranes.

  • Step 5: Final Preparation and Storage. Discard the supernatant and resuspend the membrane pellet in a small volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol). Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay. Aliquot the membrane preparation and store at -80 °C until use.

PART 3: In Vitro Radioligand Binding Assay

The following protocol details a saturation binding experiment to determine the Kd and Bmax of a radiolabeled version of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (referred to as [³H]-Ligand) for its target receptor.

Experimental Design and Key Parameters

A saturation binding experiment measures the binding of increasing concentrations of a radioligand to a constant amount of receptor preparation until all receptors are occupied (saturated).[11] The experiment is performed in three sets of conditions:

  • Total Binding: Measures the total amount of radioligand bound to the membranes (specific + non-specific).

  • Non-specific Binding (NSB): Measures the binding of the radioligand to non-receptor components. This is determined in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[12]

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.[7][12]

ParameterRecommended Value/ConditionRationale
Radioligand [³H]-3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazoleTritiated ligand for high sensitivity.
Receptor Source CHO cell membranes expressing the target receptorProvides a high density of the target receptor with low endogenous activity.[8][9]
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4A commonly used buffer system for GPCR binding assays.
Incubation Time 60 - 120 minutesShould be sufficient to reach equilibrium.
Incubation Temp 25 °C (Room Temperature)A balance between reaction kinetics and receptor stability.
Competitor for NSB 10 µM of an unlabeled, high-affinity ligand for the target receptor (e.g., haloperidol for D2 receptors)To saturate the target receptors and allow for the determination of non-specific binding.[13]

Protocol 3: Saturation Radioligand Binding Assay

  • Step 1: Preparation of Reagents. Prepare serial dilutions of the [³H]-Ligand in binding buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. Prepare a stock solution of the unlabeled competitor for NSB determination.

  • Step 2: Assay Setup. In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of cell membrane preparation (e.g., 10-50 µg of protein), the appropriate concentration of [³H]-Ligand, and binding buffer to a final volume of 200 µL.

    • Non-specific Binding: Add the same amount of cell membrane preparation, the same concentrations of [³H]-Ligand, the unlabeled competitor (final concentration 10 µM), and binding buffer to a final volume of 200 µL.

  • Step 3: Incubation. Incubate the plate at 25 °C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Step 4: Separation of Bound and Free Ligand. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

  • Step 5: Quantification of Bound Radioactivity. Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

PART 4: Data Analysis and Interpretation

Proper analysis of the binding data is crucial for extracting meaningful pharmacological parameters. The modern standard for analyzing saturation binding data is nonlinear regression.[14][15]

Data Transformation and Calculation
  • Calculate Specific Binding: For each concentration of [³H]-Ligand, subtract the average counts per minute (CPM) of the non-specific binding replicates from the average CPM of the total binding replicates.

  • Convert CPM to Molar Concentrations: Convert the specific binding values from CPM to fmol/mg of protein or pmol/mg of protein using the specific activity of the radioligand and the protein concentration of the membrane preparation.

Nonlinear Regression Analysis

The specific binding data is then plotted against the concentration of the free radioligand. This typically results in a hyperbolic curve.[12] This curve is then fitted to the "one-site specific binding" equation using a software package like GraphPad Prism:

Y = (Bmax * X) / (Kd + X)

Where:

  • Y is the specific binding

  • X is the free radioligand concentration

  • Bmax is the maximum number of binding sites

  • Kd is the equilibrium dissociation constant

The nonlinear regression analysis will provide the best-fit values for Bmax and Kd along with their standard errors.[15]

Scatchard Plot (for Visualization)

While no longer recommended for the primary determination of binding parameters due to statistical limitations, the Scatchard plot can be a useful tool for visualizing the binding data.[11][16] It is a linear transformation of the binding isotherm where the ratio of bound to free radioligand (Y-axis) is plotted against the amount of bound radioligand (X-axis). For a single binding site, this should yield a straight line where:

  • Slope = -1/Kd

  • X-intercept = Bmax

A non-linear Scatchard plot may indicate the presence of multiple binding sites or cooperativity.[7]

Scatchard_Plot y_axis Bound/Free x_axis Bound origin origin->y_axis origin->x_axis A B A->B Slope = -1/Kd y_intercept Bmax/Kd x_intercept Bmax

Caption: Scatchard plot visualization of saturation binding data.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the preparation and in vitro characterization of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. By following the detailed protocols for synthesis, radiolabeling, membrane preparation, and radioligand binding assays, researchers can reliably determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its target GPCRs. The emphasis on robust experimental design and modern data analysis techniques ensures the generation of high-quality, reproducible data, which is essential for advancing our understanding of the pharmacological profile of this and other novel chemical entities.

References

  • Receptor binding techniques: saturation (equilibrium) analysis - Glaxo Wellcome and Science - Global.
  • Nonlinear regression analysis of the time course of ligand binding experiments - PubMed. Available at: [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Nonspecific binding. Available at: [Link]

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors - Bio-protocol. Available at: [Link]

  • ChemiSCREEN™ CHO Parental Control Membrane Preparation - Eurofins DiscoverX. Available at: [Link]

  • GraphPad Prism 11 Curve Fitting Guide - Equation: One site -- Specific binding. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data - ResearchGate. Available at: [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link]

  • Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. - ResearchGate. Available at: [Link]

  • 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole | SIELC Technologies. Available at: [Link]

  • [3H]Metergoline: a new ligand of serotonin receptors in the rat brain - PubMed. Available at: [Link]

  • Characterization of 3H-serotonin (5-HT) binding and effects on the phosphoinositides (PI) turnover in cultured C6 glioma and N2 neuroblastoma cells from rodents - PubMed. Available at: [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC. Available at: [Link]

  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents.
  • [3H]tetrahydrotrazodone binding. Association with serotonin binding sites - PubMed - NIH. Available at: [Link]

  • 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole - PubChem. Available at: [Link]

  • Serotonin receptors (5-HT receptors) - 3decision - Discngine. Available at: [Link]

  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - PMC - NIH. Available at: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. Available at: [Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives - Arkivoc. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Available at: [Link]

  • BindingDB BDBM50048823 2-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl). Available at: https://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=50048823
  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]

Sources

Application

Application Note: Crystallization of High-Purity 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

The following Application Note and Protocol guide details the crystallization and purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0). This guide is structured for researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the crystallization and purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0). This guide is structured for researchers and process chemists, focusing on the critical separation of the target O-alkylated product from potential N-alkylated impurities and the generation of high-purity crystalline salts.

Introduction & Molecule Profile[1][2][3][4]

3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole is a functionalized benzisothiazole derivative often utilized as a pharmaceutical intermediate or pharmacophore in the development of atypical antipsychotics (e.g., related to Perospirone or Ziprasidone metabolites).

The synthesis of this molecule typically involves the alkylation of 1,2-benzisothiazol-3(2H)-one or nucleophilic displacement on 3-chloro-1,2-benzisothiazole. A critical challenge in this chemistry is Regioselectivity . The reaction often yields a mixture of the desired O-alkylated product (the target ether) and the thermodynamically stable N-alkylated impurity (a benzisothiazolinone derivative).

Chemical Identity
PropertyDetail
Chemical Name 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole
CAS Number 19767-25-0
Molecular Formula C₁₄H₁₈N₂OS
Molecular Weight 262.37 g/mol
Key Functional Groups Benzisothiazole (aromatic), Ether linker, Piperidine (basic amine)
pKa (Calculated) ~9.8 (Piperidine N), ~1.5 (Benzisothiazole N)
LogP (Predicted) ~3.2 (Lipophilic)
The Purification Challenge
  • Target (O-Isomer): Contains a basic imine-like nitrogen in the isothiazole ring and a highly basic piperidine nitrogen.

  • Impurity (N-Isomer): Contains a non-basic amide/lactam nitrogen and a basic piperidine nitrogen.

  • Strategy: While both isomers can form salts via the piperidine ring, the O-isomer's planar aromatic nature and lack of the carbonyl dipole lead to distinct solubility differentials in alcoholic solvents, which this protocol exploits.

Crystallization Strategy & Solvent Selection

For high-purity isolation (>99.5%), Reactive Crystallization (Salt Formation) is the preferred method over neutral recrystallization. The free base is likely a low-melting solid or oil, making it difficult to purge impurities efficiently. The Hydrochloride (HCl) salt is robust, crystalline, and offers superior rejection of the N-isomer.

Solvent System Screening
Solvent SystemRoleSolubility (Free Base)Solubility (HCl Salt)Recommendation
Isopropanol (IPA) Primary SolventHighLow (Hot), Insoluble (Cold)Excellent for crystallization.
Ethanol (EtOH) Co-SolventVery HighModerateGood for initial dissolution.
Ethyl Acetate Anti-SolventHighInsolubleUsed to drive yield.
Water Impurity PurgeInsolubleSolubleUse in recrystallization (IPA/H₂O) to remove inorganic salts.

Detailed Experimental Protocols

Protocol A: Formation and Crystallization of the Hydrochloride Salt

This is the primary method for isolating the compound from a crude reaction mixture.

Prerequisites:

  • Crude 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (Free Base) oil or solid.

  • Reagents: Isopropanol (HPLC Grade), Conc. HCl (37%) or HCl in IPA (5-6N).

Step-by-Step Procedure:

  • Dissolution:

    • Charge the crude Free Base (e.g., 10.0 g, 38.1 mmol) into a round-bottom flask.

    • Add Isopropanol (IPA) (50 mL, 5 vol).

    • Heat to 50–60°C with stirring until fully dissolved. Note: If insolubles remain, filter hot through a Celite pad.

  • Acidification (Salt Formation):

    • Cool the solution to 20–25°C .

    • Slowly add Conc. HCl (3.5 mL, ~1.1 eq) or HCl/IPA dropwise over 20 minutes.

    • Observation: An exotherm is expected.[1][2] A white to off-white precipitate should begin to form immediately.

    • Monitor pH; target pH is 2.0–3.0 .

  • Crystallization (Cooling):

    • Heat the slurry back to 75–80°C (reflux).

    • If the solid does not fully dissolve, add Ethanol or Water dropwise (max 10% vol) until a clear solution is obtained (clearing point).

    • Perform a controlled cooling ramp:

      • 80°C to 60°C over 30 mins.

      • 60°C to 20°C over 2 hours.

      • 20°C to 0–5°C over 1 hour (hold at 0°C for 2 hours).

  • Isolation:

    • Filter the crystalline solid under vacuum (Buchner funnel).

    • Wash the cake with cold IPA (2 x 10 mL).

    • Wash with cold Acetone (1 x 10 mL) to remove residual water/acid.

  • Drying:

    • Dry in a vacuum oven at 45–50°C for 12 hours.

    • Expected Yield: 80–90% (as HCl salt).

    • Target Purity: >99.0% (HPLC).

Protocol B: Recrystallization (Polishing Step)

Use this if the initial salt purity is <99% or if specific impurity rejection is required.

  • Suspend the crude HCl salt in IPA:Water (95:5 v/v) (10 vol).

  • Heat to reflux (~82°C ) to achieve complete dissolution.

  • Allow to cool slowly to room temperature without agitation (to grow larger crystals).

  • Chill to 0°C, filter, and wash with cold IPA.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process, distinguishing between the Free Base and Salt pathways.

G Start Crude Reaction Mixture (Mixture of O- and N-isomers) Extract Extraction (DCM/Water) Phase Separation Start->Extract FreeBase Crude Free Base (Oil/Solid) Extract->FreeBase Decision Target Form? FreeBase->Decision SaltForm Dissolve in Hot IPA Add HCl (1.1 eq) Decision->SaltForm HCl Salt (Preferred) RecrystFB Recrystallization (Hexane / Ethyl Acetate) Decision->RecrystFB Free Base Crystallize Cooling Crystallization (80°C -> 0°C) SaltForm->Crystallize FilterSalt Filtration & Wash (Cold IPA) Crystallize->FilterSalt FinalSalt High Purity HCl Salt (>99.5%) FilterSalt->FinalSalt FinalSalt->RecrystFB Neutralization (Optional) FilterFB Filtration & Drying RecrystFB->FilterFB FinalFB Purified Free Base FilterFB->FinalFB

Caption: Workflow for the isolation of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole, highlighting the preferred salt formation pathway for maximum purity.

Characterization & Quality Control

To validate the success of the crystallization, the following analytical methods are required.

High-Performance Liquid Chromatography (HPLC)[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Benzisothiazole absorption) and 220 nm.

  • Success Criteria: Single peak for target; N-isomer impurity (if present) typically elutes earlier due to higher polarity of the lactam.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Ether Linker: Triplet at ~4.5 ppm (O-CH₂).

    • Piperidine: Multiplets at ~2.5 ppm (N-CH₂) and ~1.5 ppm (Ring CH₂).

    • Aromatic: 4 protons in the 7.4–8.0 ppm range.

  • Differentiation: The N-isomer (impurity) will show a shift in the ethylene linker protons (N-CH₂-CH₂-N vs O-CH₂-CH₂-N) and a distinct carbonyl carbon signal in ¹³C-NMR (~165 ppm).

X-Ray Powder Diffraction (XRPD)
  • Required to confirm the crystalline form and ensure no amorphous content, which can affect stability and hygroscopicity.

Troubleshooting Guide

IssuePossible CauseCorrective Action
"Oiling Out" Solution cooled too fast or solvent mix is too polar.Re-heat to dissolve. Add a seed crystal at the cloud point. Add 5-10% Ethanol to increase solubility range.
Low Yield Too much solvent or solubility in IPA is too high.Concentrate the mother liquor. Add Ethyl Acetate or Heptane as an anti-solvent to force precipitation.
Impurity Persistence N-isomer co-crystallizing.Recrystallize the salt from Ethanol/Water instead of IPA. The water content helps solubilize the more polar impurities.
Colored Product Oxidation products or raw material carryover.Treat the hot solution with Activated Carbon (e.g., Darco G-60) for 30 mins, then filter hot.

References

  • SIELC Technologies. (2018). Separation of 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemical Register. (n.d.). 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0).[3][4][5] Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole (Related Structure/Analog).[4][1][2][6] Retrieved from [Link]

  • Google Patents. (1999). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (Provides analogous crystallization conditions for benzisothiazole salts).

Sources

Method

Advanced Solvent Selection for Recrystallization of Benzisothiazole-Piperidine Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6] Benzisothiazole-piperidine motifs represent a "privileged structure" in medicinal chemistry, forming the core of atypical antipsychotics like Ziprasidone and Perospi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Benzisothiazole-piperidine motifs represent a "privileged structure" in medicinal chemistry, forming the core of atypical antipsychotics like Ziprasidone and Perospirone . These molecules present a unique purification challenge due to their amphiphilic nature: they possess a lipophilic, planar benzisothiazole domain and a polar, basic piperidine moiety.

Successful recrystallization requires a solvent system that balances these opposing properties. This guide moves beyond trial-and-error, utilizing Hansen Solubility Parameters (HSP) and pKa-dependent solubility switching to design robust purification protocols.

The Physicochemical Paradox
  • Benzisothiazole Region: Hydrophobic, aromatic, prone to π-π stacking (causes poor solubility in alcohols).

  • Piperidine Region: Basic (

    
    ), hydrophilic potential, prone to salt formation.
    
  • The Challenge: These compounds frequently "oil out" rather than crystallize because the flexible alkyl linker prevents rapid lattice ordering.

Solvent Selection Strategy

The "Push-Pull" Solvent Classification

For this specific scaffold, solvents are categorized not just by polarity, but by their interaction with the specific domains of the molecule.

Solvent ClassRoleExamplesInteraction MechanismICH Class
Primary Dissolvers Solubilize the BenzisothiazoleTHF, DCM, Toluene High dispersion forces match the aromatic ring; THF accepts H-bonds from protonated species.Class 2 (Limit)
Latent Solvents Solubilize the PiperidineMethanol, Ethanol H-bonding with the piperidine nitrogen; poor solubility for the aromatic tail at RT.Class 3 (Preferred)
Anti-Solvents Induce NucleationHeptane, TBME, Water Low dielectric constant (Heptane) or high polarity (Water) forces lattice collapse.Class 3 (Preferred)
Super-Solvents Rescue/DissolutionDMSO, DMF Dipolar aprotic; dissolves everything but hard to remove. Use only if necessary.Class 2/3
Decision Logic for Salt vs. Free Base[5]
  • Free Base: Recrystallize from hot Toluene or Ethyl Acetate/Heptane . The non-polar benzisothiazole drives solubility in hot non-polar solvents.

  • HCl/Mesylate Salts: Recrystallize from THF/Water (Ziprasidone method) or Ethanol (95%) (Perospirone method). The ionic lattice requires protic or high-dielectric media.

Visualization: Solvent Selection Workflow

The following decision tree guides the researcher through the selection process based on the physical form of the crude material.

SolventSelection Start Crude Benzisothiazole-Piperidine CheckForm Identify Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl, Mesylate) CheckForm->Salt FB_Solvent Try Non-Polar/Aprotic (Toluene, EtOAc) FreeBase->FB_Solvent Salt_Solvent Try Polar Protic/Aprotic (MeOH, THF/H2O) Salt->Salt_Solvent FB_Heat Heat to Reflux FB_Solvent->FB_Heat FB_Check Clear Solution? FB_Heat->FB_Check FB_Cool Slow Cool -> Heptane Addn FB_Check->FB_Cool Yes FB_Polar Switch to IPA or MeCN FB_Check->FB_Polar No (Insoluble) FB_Polar->FB_Heat Salt_Heat Heat to 60-65°C Salt_Solvent->Salt_Heat Salt_Cool Cool to 10°C Salt_Heat->Salt_Cool

Figure 1: Decision tree for selecting the initial solvent system based on the protonation state of the piperidine nitrogen.

Experimental Protocols

Protocol A: Quantitative Solubility Mapping (The "20 mg" Test)

Use this protocol to determine the precise boundaries of the metastable zone.

Materials:

  • Crude Compound (finely ground)

  • Solvent Set: Toluene, THF, Isopropanol (IPA), Acetonitrile (MeCN), Ethanol (EtOH).

  • Heating block capable of 100°C.

Procedure:

  • Preparation: Place 20 mg of crude solid into 5 separate HPLC vials.

  • Addition: Add 100 µL of solvent to each vial (Concentration = 200 mg/mL).

  • Observation (RT): Vortex. If dissolved, the solvent is too strong (likely poor yield). Mark as "Soluble."

  • Dilution: If insoluble, add solvent in 100 µL increments until 1.0 mL is reached (20 mg/mL).

  • Heating: If still insoluble at 20 mg/mL, heat to boiling point (or 80°C).

    • Ideal Candidate: Insoluble at RT (20 mg/mL)

      
       Soluble at Reflux.
      
    • Anti-Solvent Candidate: Insoluble at Reflux.

  • Cooling: Allow the "Ideal Candidates" to cool slowly to RT.

    • Result A (Crystals): Proceed to Scale-up.

    • Result B (Oil): Requires seeding or anti-solvent optimization.

    • Result C (Precipitate/Amorphous): Cooling was too fast; repeat with 5% co-solvent.

Protocol B: Purification of Ziprasidone-Type HCl Salts (THF/Water System)

Based on industrial precedents for benzisothiazole salts.

Rationale: THF solubilizes the organic skeleton; Water acts as a highly polar anti-solvent that depresses solubility of the chloride salt specifically.

Steps:

  • Dissolution: Suspend 10 g of Crude HCl salt in 150 mL THF (15 vol) and 10 mL Water (1 vol).

  • Reflux: Heat to reflux (approx. 66°C). The mixture should become a clear, amber solution.

    • Note: If haze persists, filter hot through a celite pad to remove inorganic salts.

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with 10 mg of pure crystal.

  • Growth: Once turbidity is observed, cool to 10°C over 2 hours.

  • Filtration: Filter the solids.

  • Wash: Wash the cake with cold THF (not water, as it may redissolve the salt if pH is not controlled, or cause hydrolysis).

  • Drying: Dry under vacuum at 45°C.

Troubleshooting: The "Oiling Out" Phenomenon

Benzisothiazole-piperidines often separate as a liquid oil before crystallizing. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Corrective Actions:

  • Temperature Cycling: Heat the oil back to solution, then cool to just above the oiling temperature. Add a seed crystal.

  • Change Anti-Solvent: If using Hexane (too non-polar), switch to TBME (Tert-butyl methyl ether). TBME has a higher dielectric constant and coordinates slightly, preventing rapid oil separation.

  • High-Shear Stirring: Vigorous agitation during the cooling phase can sometimes force the oil droplets to crystallize (Ostwald ripening).

Workflow Logic: From Crude to Pure

RecrystallizationWorkflow Crude Crude Mixture (Impurities + Product) Dissolution Dissolution (High Temp) Crude->Dissolution Solvent + Heat Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Nucleation Nucleation (Metastable Zone) Filtration->Nucleation Cool / Seed Growth Crystal Growth (Slow Cooling) Nucleation->Growth Growth->Dissolution Oiling Out? Re-heat Isolation Filtration & Wash (Cold Solvent) Growth->Isolation Dry Final Product Isolation->Dry

Figure 2: Operational workflow for the recrystallization process, including the critical feedback loop for oiling out.

References

  • International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents. (2021).[1][2][3] Available at: [Link]

  • Pfizer Inc.Process for the preparation of ziprasidone. U.S. Patent 6,150,366. (2000).
  • Sumitomo Dainippon Pharma. Perospirone Hydrochloride Hydrate: Interview Form. (2015). Available at: [Link]

  • Wernersson, E. et al.Solubility of organic salts in solvent/water mixtures. Journal of Pharmaceutical Sciences. (2010). (General reference for salt solubility principles).

Sources

Application

Optimal reaction conditions for O-alkylation of benzisothiazoles

Application Note: Strategic O-Alkylation of 1,2-Benzisothiazol-3(2H)-ones Executive Summary The alkylation of 1,2-benzisothiazol-3(2H)-ones (and their 1,1-dioxide analogs, saccharins) presents a classic ambident nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of 1,2-Benzisothiazol-3(2H)-ones

Executive Summary

The alkylation of 1,2-benzisothiazol-3(2H)-ones (and their 1,1-dioxide analogs, saccharins) presents a classic ambident nucleophile challenge. Under standard thermodynamic control (e.g., NaH/DMF),


-alkylation  is the dominant pathway due to the greater nucleophilicity of the nitrogen atom.

Achieving


-alkylation  (synthesis of 3-alkoxy-1,2-benzisothiazoles) requires kinetic control or specific modulation of the nucleophile's "hardness" according to HSAB (Hard-Soft Acid-Base) theory. This guide details two validated protocols to invert standard selectivity: Silver-Mediated Alkylation  (for primary alkyl halides) and Mitsunobu Coupling  (for sterically hindered secondary alcohols).

Scientific Foundation: The Ambident Anion Challenge

The deprotonated benzisothiazolone anion resonates between the nitrogen and oxygen atoms. The regioselectivity is governed by the interplay of three factors: steric hindrance, solvent polarity, and the counter-cation.

  • Nitrogen (Soft Nucleophile): Inherently more nucleophilic.[1] Favored by soft electrophiles (alkyl iodides), polar aprotic solvents (DMF, DMSO) that dissociate ion pairs, and small counter-cations (

    
    , 
    
    
    
    ).
  • Oxygen (Hard Nucleophile): Less nucleophilic but higher charge density. Favored by hard electrophiles (alkyl sulfonates), non-polar solvents that enforce tight ion pairing, and large or coordinating counter-cations (

    
    ).
    
Decision Matrix: Pathway Selection

G Start Target: 3-Alkoxybenzisothiazole (O-Alkylation) Substrate Substrate Type Start->Substrate Primary Primary Alkyl Group Substrate->Primary Simple Alkyl Halides Secondary Secondary/Hindered Alkyl Group Substrate->Secondary Complex Alcohols MethodA Method A: Ag(I) Sequestration Primary->MethodA Ag2CO3 / Toluene MethodB Method B: Mitsunobu Reaction Secondary->MethodB PPh3 / DIAD / THF Result High O-Selectivity MethodA->Result MethodB->Result

Figure 1: Strategic selection of alkylation method based on electrophile sterics.

Protocol A: Silver-Mediated O-Alkylation

Best for: Primary alkyl halides (Methyl, Ethyl, Allyl). Mechanism: The "Silver Effect."


 coordinates strongly to the soft nitrogen lone pair and the halide of the alkylating agent, effectively blocking the 

-site and assisting

-like character at the electrophile, which favors attack by the "hard" oxygen.
Reagents & Materials
  • Substrate: 1,2-Benzisothiazol-3(2H)-one (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (1.2 – 1.5 equiv) Note: Iodides are preferred over bromides for Ag precipitation.

  • Base/Promoter: Silver Carbonate (

    
    ) (1.0 – 1.2 equiv)
    
  • Solvent: Toluene (Anhydrous) or Benzene (if permissible). Avoid DMF/DMSO.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 1,2-benzisothiazol-3(2H)-one (5.0 mmol) in anhydrous Toluene (25 mL).

  • Addition: Add

    
     (1.52 g, 5.5 mmol) in one portion. The mixture will be a heterogeneous suspension.
    
  • Alkylation: Add the Alkyl Iodide (6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1).

    • Checkpoint: The formation of a heavy yellow precipitate (AgI) indicates reaction progress.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

    • Critical Step: Wash the filtrate with 5%

      
       followed by water. Unreacted 
      
      
      
      -H starting material is acidic and will be removed in the basic wash.
  • Purification: Concentrate the organic layer.[2] Purify via flash chromatography on silica gel.

    • Elution Order: The

      
      -alkyl product is typically less polar  (higher 
      
      
      
      ) than the
      
      
      -alkyl isomer due to the loss of the lactam dipole.

Protocol B: Mitsunobu Conditions

Best for: Secondary alcohols (Isopropanol, Cyclohexanol) and sterically hindered substrates. Mechanism: The reaction proceeds via an oxyphosphonium intermediate. For benzisothiazoles, steric bulk on the alcohol disfavors the approach to the nitrogen atom, shifting selectivity toward the oxygen.

Reagents
  • Substrate: 1,2-Benzisothiazol-3(2H)-one (or Saccharin) (1.0 equiv)

  • Alcohol: Secondary Alcohol (

    
    ) (1.0 – 1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[3]

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve the benzisothiazolone (2.0 mmol), Alcohol (2.0 mmol), and

    
     (3.0 mmol) in anhydrous THF (20 mL) under Argon atmosphere.
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIAD (3.0 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature for 12–24 hours.

  • Quench: Add water (0.5 mL) to quench excess phosphorane.

  • Purification: Concentrate in vacuo. Triturate the residue with cold Ether/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[2] Filter off the white solid.

  • Chromatography: Purify the filtrate on silica gel (Hexanes/EtOAc).

    • Data Note: Using 2-propanol under these conditions typically yields ~68%

      
      -isomer vs 20% 
      
      
      
      -isomer [1].

Comparative Data: Conditions vs. Selectivity

The following table summarizes the expected regioselectivity based on established literature precedents for saccharin/benzisothiazole derivatives.

Reaction SystemSolventBase/AdditiveMajor ProductMechanism
Standard Alkylation DMFNaHN-Alkyl (>95%)Thermodynamic / Dissociated Ion Pair
Silver Salt Toluene

O-Alkyl (>80%)Ag-Coordination / Tight Ion Pair
Mitsunobu (1° Alcohol) THF

/DIAD
N-Alkyl (Mixed)Sterics allow N-attack
Mitsunobu (2° Alcohol) THF

/DIAD
O-Alkyl (~70%)Steric hindrance blocks N

Quality Control: Distinguishing Isomers

Do not rely solely on TLC. Use NMR to validate regiochemistry.

  • 
    -Alkyl Isomer: 
    
    • 
       NMR:  The Carbonyl carbon (
      
      
      
      ) typically appears further downfield (~160-165 ppm) compared to the lactim ether.
    • IR: Strong Carbonyl stretch (

      
      ) at 1720–1750 
      
      
      
      .
  • 
    -Alkyl Isomer: 
    
    • 
       NMR:  The Imidate carbon (
      
      
      
      ) appears upfield relative to the amide carbonyl (~155-160 ppm).
    • IR: Absence of Carbonyl stretch. Appearance of

      
       stretch (~1580 
      
      
      
      ) and
      
      
      bands.

References

  • Regioselective Alkylation of Saccharin under Mitsunobu Conditions.

    • Source: Journal of Chemical Research.
    • Finding: Confirms secondary alcohols favor O-alkyl
    • URL:[Link][3]

  • Silver Carbonate-Mediated Transform

    • Source: MDPI (Molecules/C
    • Finding: Reviews the coordination capability of Ag+ to nitrogen, facilitating O-functionaliz
    • URL:[Link][4]

  • N- vs O-Alkyl

    • Source: Bioorganic & Medicinal Chemistry Letters.

    • Finding: NMR strategies for distinguishing N/O isomers in heterocyclic systems.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing impurities from 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole crude product

This guide is structured as a specialized technical support center for the purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 94087-35-1).[1][2][3][4] This compound is a critical intermediate, structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for the purification of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 94087-35-1).[1][2][3][4] This compound is a critical intermediate, structurally related to antipsychotics like Iloperidone and Ziprasidone.[4]

The protocols below prioritize stoichiometric control and pH-dependent partitioning , leveraging the distinct basicity of the piperidine moiety against the neutrality or acidity of common impurities.

Subject: Removal of Impurities from 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Crude Ticket Priority: High (API Intermediate/Fine Chemical) Assigned Specialist: Senior Application Scientist[1][2][3][4]

Module 1: The Impurity Landscape

Before initiating purification, you must identify the "enemy."[4] The crude profile of this ether synthesis (typically via O-alkylation of 3-chloro-1,2-benzisothiazole or 1,2-benzisothiazol-3(2H)-one) usually contains three distinct classes of impurities.

Table 1: Common Impurity Profile & Physicochemical Properties[2][4]
Impurity TypeChemical IdentityOriginpKa / BehaviorSolubility Profile
Target Molecule 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole ProductBasic (Piperidine N, pKa ~9.[1][2][3][4]8)Soluble in organic (base form) & water (acid form).[1][3][4]
Impurity A 3-Chloro-1,2-benzisothiazole Unreacted Starting MaterialNeutral / LipophilicHighly soluble in organics (DCM, EtOAc); Insoluble in water at all pH.[1][2][3][4]
Impurity B 1,2-Benzisothiazol-3(2H)-one (BIT) Hydrolysis ProductWeakly Acidic (Amide N-H, pKa ~9.[1][2][3][4]5)Soluble in basic water (forms salt); Soluble in organics (neutral form).[1][3][4]
Impurity C Piperidine N-Oxides Oxidation Side-ProductPolar / Zwitterionic High water solubility; often oils out in non-polar solvents.[1][2][3][4]

Module 2: The "Double-Switch" Extraction Protocol

The Issue: Simple recrystallization often fails because Impurity A (Neutral) co-crystallizes with the Target, and Impurity B (Acidic) can contaminate the lattice.[1][4] The Solution: A pH-swing extraction that exploits the amphiphilic nature of the impurities.[3][4] This is a self-validating system : if the layers separate cleanly, the chemistry is working.[2][4]

Step-by-Step Workflow

1. Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[4]

  • Why: These solvents dissolve the Target, Impurity A, and Impurity B.

2. The "Base Wash" (Removes Impurity B - BIT): Wash the organic phase with 1.0 M NaOH (2 x Vol).[1][3][4]

  • Mechanism:[2][3][4][5] The Target (Amine) stays neutral (pH > pKa) and remains in the organic phase.[1][3][4] Impurity B (BIT) deprotonates to its sodium salt and migrates to the aqueous phase.[1][3][4]

  • Checkpoint: The aqueous layer may turn yellow (characteristic of BIT salts).[3][4] Discard the aqueous layer.[3][4]

3. The "Acid Extraction" (Isolates Target from Impurity A): Extract the organic phase with 1.0 M HCl (3 x Vol).[1][3][4] Collect the Aqueous Phase .

  • Mechanism:[2][3][4][5] The Target protonates (

    
    ) and moves to the water.[3][4] Impurity A (3-Chloro) remains neutral and stays in the organic phase.[1][2][3][4]
    
  • Critical Step: Discard the organic layer (this removes the lipophilic starting material).[3][4]

4. Recovery: Cool the acidic aqueous phase to 0–5°C. Slowly add 4.0 M NaOH until pH > 11.

  • Observation: The Target will precipitate as a white solid or separate as a clean oil.[3][4] Extract this back into fresh EtOAc, dry over

    
    , and concentrate.
    
Visualization: The Double-Switch Logic

PurificationLogic Crude Crude Mixture (Target + Impurity A + Impurity B) Org1 Organic Phase (EtOAc) Crude->Org1 WashBase Wash with 1M NaOH Org1->WashBase Org2 Organic Phase (Target + Impurity A) WashBase->Org2 Organic Layer AqWaste1 Aqueous Waste (Impurity B - BIT Salt) WashBase->AqWaste1 Aqueous Layer ExtractAcid Extract with 1M HCl Org2->ExtractAcid OrgWaste Organic Waste (Impurity A - 3-Chloro) ExtractAcid->OrgWaste Organic Layer AqProduct Aqueous Phase (Target-HCl Salt) ExtractAcid->AqProduct Aqueous Layer FinalBase Basify (pH > 11) & Extract AqProduct->FinalBase Pure Purified Target (Free Base) FinalBase->Pure

Caption: Flowchart demonstrating the separation of Basic (Target), Acidic (BIT), and Neutral (3-Chloro) components via pH manipulation.

Module 3: Crystallization & Salt Formation

If the "Double-Switch" yields an oil (common for this ether), conversion to the Hydrochloride (HCl) salt is the standard method for final polishing.[1][2][3]

Protocol: HCl Salt Formation[2]
  • Dissolve the purified free base oil in Isopropanol (IPA) (5 mL/g).

  • Cool to 0°C.

  • Add HCl in IPA (or Ethanol) dropwise (1.1 equivalents).

    • Note: Avoid aqueous HCl if possible to prevent introducing water which increases solubility.[3][4]

  • Stir for 1 hour at 0°C.

  • Filter the white precipitate.[3][4]

  • Recrystallization Solvent: If purity is still <99%, recrystallize the salt from Ethanol/Diethyl Ether or Methanol/IPA .[4]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during salt formation.

Diagnosis: This usually indicates residual solvent (EtOAc) or the presence of "soft" impurities like dimers.[4] Fix:

  • Decant the supernatant solvent.[3][4]

  • Triturate (grind/stir) the oil with Diethyl Ether or Hexane .[3][4] This pulls out residual organic solvents and often triggers solidification.[3][4]

  • Seed the mixture with a known pure crystal if available.[3][4]

Q2: The product has a persistent yellow color.

Diagnosis: This is likely trace 1,2-benzisothiazol-3(2H)-one (BIT) or conjugated oxidation byproducts.[1][2][3][4] Fix:

  • Perform an Activated Carbon treatment .[3][4] Dissolve the free base in hot Ethanol, add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite while hot. Then proceed to salt formation.[3][4]

Q3: I see a new impurity peak at RRT 0.85 after acid extraction.

Diagnosis: You may be hydrolyzing the ether linkage.[3][4] While benzisothiazole ethers are generally stable, prolonged exposure to strong acids at high temperatures can cleave the ether.[4] Fix:

  • Keep the acid extraction step cold (0-5°C) and brief .[1][2][3][4]

  • Do not store the product in the acidic aqueous phase overnight; basify immediately.[3][4]

Q4: Can I use chromatography instead of extraction?

Answer: Yes, but it is less efficient for bulk removal of starting materials.[4]

  • Stationary Phase: Silica Gel.[3][4]

  • Mobile Phase: DCM : Methanol : Triethylamine (95 : 5 : 0.1).[3][4]

  • Note: The Triethylamine is crucial to prevent the basic piperidine from "tailing" or sticking to the acidic silica sites.[4]

References

  • PubChem. (n.d.).[3][4][6] 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole (CID 16205957).[1][2][3][4][6] National Center for Biotechnology Information.[3][4] Retrieved February 20, 2026, from [Link][2]

  • U.S. Environmental Protection Agency. (n.d.).[3][4] 1,2-Benzisothiazol-3(2H)-one Properties (CompTox Chemicals Dashboard). Retrieved February 20, 2026, from [Link][2]

  • University of Regina. (2008). pKa Values of Piperazine Derivatives. (Contextual reference for piperidine/piperazine basicity). Retrieved February 20, 2026, from [Link][2]

Sources

Optimization

Technical Support Center: Phase Separation Protocols for 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole

The Mechanistic "Why": Understanding the Emulsion Before attempting to break an emulsion, you must understand why it formed. In the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (typically via O-alkylatio...

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic "Why": Understanding the Emulsion

Before attempting to break an emulsion, you must understand why it formed. In the synthesis of 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole (typically via O-alkylation of 1,2-benzisothiazol-3-one with a chloroethyl-piperidine), you are creating a molecule that behaves as a surfactant .

The "Amphiphilic Trap"

Your target molecule contains two distinct domains:

  • Lipophilic Tail: The benzisothiazole ring system (LogP > 2.5).

  • Hydrophilic Head: The piperidine nitrogen (Basic, pKa ≈ 9.8–10.2).

The Problem: At neutral or slightly basic pH (pH 8–10), the piperidine nitrogen exists in an equilibrium between its protonated (ionized) and free-base forms. This partial ionization turns your product into a cationic surfactant, stabilizing oil-in-water droplets.

The Complication (Pickering Emulsions): These reactions typically use inorganic bases (K₂CO₃, Cs₂CO₃). Fine, undissolved particulates of these salts migrate to the interface, creating a "Pickering Emulsion"—a mechanically robust shell around droplets that prevents coalescence.[1][2] Standard centrifugation often fails here because the stabilizing force is physical (solids), not just chemical.

Troubleshooting Guide (Q&A)

Navigate your specific issue using the scenarios below.

Scenario A: The "Rag Layer"

Symptom: Distinct aqueous and organic layers exist, but a thick, fluffy, semi-solid layer sits between them.

  • Q: Why is this happening?

    • A: This is a Pickering Emulsion caused by fine particulates (likely residual K₂CO₃, KCl, or polymerized byproducts) trapping the solvent interface.

  • Q: How do I fix it?

    • A: Filtration is key. Do not attempt to extract through it.

      • Pass the entire biphasic mixture through a Celite 545 pad (approx. 1-2 cm depth) on a sintered glass funnel.

      • Rinse the pad with a small amount of your organic solvent (e.g., Toluene or DCM).

      • Result: The solids are removed, and the layers should separate cleanly within minutes.

Scenario B: The "Milky Void" (Stable Emulsion)

Symptom: No distinct layers; the entire funnel is an opaque, milky mixture.

  • Q: I’ve waited 2 hours. Why won't it separate?

    • A: Your pH is likely hovering near the pKa of the piperidine (pH 9–10). The molecule is acting as a soap.

  • Q: What is the immediate remedy?

    • A: Perform a pH Swing .

      • If extracting product into Organic: Adjust aqueous phase to pH > 12 using 50% NaOH. This forces the piperidine entirely into the Free Base form (suppressing surfactant properties).

      • If washing impurities:[3] Adjust to pH < 2 (using HCl).[4] This fully protonates the amine, making it highly water-soluble and breaking the amphiphilic balance.

    • Note: Avoid pH 7–10 during phase cuts.

Scenario C: The "Oiling Out"

Symptom: A third, dark, oily phase appears at the bottom.

  • Q: Is this my product?

    • A: Likely, yes. This occurs when the product concentration exceeds its solubility in the organic solvent, or if you are using a solvent that is too non-polar (like Heptane) for the polar amine.

  • Q: Solution?

    • A: Add a co-solvent. Add 5–10% volume of Methanol or Isopropanol to the organic layer. This increases the polarity enough to re-dissolve the oil without making the organic layer miscible with water.

Optimized Extraction Protocol

Use this Standard Operating Procedure (SOP) to prevent issues in future batches.

Step 1: The Quench & Clarification (Critical)
  • Action: Quench the reaction mixture with water (ratio 1:1 to solvent).

  • Preventative Measure: Before pouring into the separator, filter the biphasic mixture to remove inorganic salts.

    • Why: Removes the nucleation sites for Pickering emulsions.

Step 2: pH Adjustment
  • Target: pH ≥ 12.0.

  • Reagent: 10-20% NaOH solution.

  • Verification: Do not rely on paper strips alone if the solution is colored. Use a calibrated pH probe.

    • Why: Ensures 99.9% of the piperidine is in the Free Base form (Lipophilic).

Step 3: Solvent Selection & Density Management
  • Recommended Solvent: Toluene or Dichloromethane (DCM).

  • Density Check:

    • If using Toluene (d=0.87): Aqueous layer is on bottom .

    • If using DCM (d=1.33): Aqueous layer is on top .

  • Troubleshoot: If layers are close in density (e.g., heavily brined water vs. Ethyl Acetate), add solid NaCl to saturate the aqueous layer (increase density) or add more solvent.

Step 4: The Wash
  • Wash the organic layer with Brine (Saturated NaCl) rather than pure water.

    • Why: The high ionic strength "salts out" organics and reduces the solubility of water in the organic phase, sharpening the interface.

Decision Tree: Breaking the Emulsion

Follow this logic flow when encountering phase separation issues.

EmulsionBreaking Start Emulsion Detected CheckSolids Are solids/rag layer visible? Start->CheckSolids Filter Filter through Celite CheckSolids->Filter Yes CheckpH Check Aqueous pH CheckSolids->CheckpH No Filter->CheckpH AdjustpH Adjust to pH > 12 (NaOH) or pH < 2 (HCl) CheckpH->AdjustpH If pH 7-10 CheckDensity Check Phase Densities CheckpH->CheckDensity If pH OK AdjustpH->CheckDensity AddBrine Add Saturated Brine (Increase Ionic Strength) CheckDensity->AddBrine Density Gap Low AddCosolvent Add 5% MeOH or IPA CheckDensity->AddCosolvent Density Gap OK but Cloudy Success Phase Separation Achieved AddBrine->Success AddCosolvent->Success

Figure 1: Logical workflow for diagnosing and resolving phase separation issues in basic amine extractions.

Comparative Solvent Data

Select the right solvent to maximize density difference (


) against water (

g/mL).
SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33HighGood solubility, but prone to stable emulsions. Use only if Toluene fails.
Toluene 0.87MediumPreferred. Good separation from brine. High boiling point allows easy drying.
Ethyl Acetate 0.90HighDensity too close to water. Avoid for this specific molecule unless heavily brined.
MIBK 0.80LowExcellent choice for industrial scale. Clean separation.[5]

References

  • Process for the preparation of Iloperidone. (2012). US Patent 2012/0220776 A1. (Describes the workup of benzisoxazole/benzisothiazole piperidine intermediates, specifically highlighting the use of toluene and inorganic bases). Link

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000). US Patent 6,111,105. (Provides analogous extraction protocols for benzisothiazole derivatives, emphasizing pH control). Link

  • Pickering Emulsions in Pharmaceutical Workups. AZoM Materials Science. (Explains the mechanism of solid-stabilized emulsions in organic synthesis). Link

  • Breaking Emulsions in Liquid-Liquid Extraction. ResearchGate Community Threads. (Field-verified techniques for amine extractions). Link

Sources

Troubleshooting

Technical Support Center: Scaling Production of 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

The following technical guide is designed for process chemists and scale-up engineers. It prioritizes the "Chloro-Route" ( ) as the most robust method for scaling 3-alkoxy-1,2-benzisothiazoles, avoiding the regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and scale-up engineers. It prioritizes the "Chloro-Route" (


) as the most robust method for scaling 3-alkoxy-1,2-benzisothiazoles, avoiding the regioselectivity issues (N- vs. O-alkylation) common with direct alkylation of 1,2-benzisothiazol-3-one.

Target Compound: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole CAS: 19767-25-0 Molecular Formula:


Molecular Weight:  262.37  g/mol [1][2]

Process Overview & Logic

To achieve scalable, high-purity production, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. This pathway is selected over direct alkylation of benzisothiazolinone to ensure exclusive O-alkylation and eliminate the formation of N-alkylated impurities which are difficult to remove at scale.
Synthesis Pathway Diagram

SynthesisPath BIT 1,2-Benzisothiazol-3(2H)-one (Starting Material) Cl_BIT 3-Chloro-1,2-benzisothiazole (Activated Intermediate) BIT->Cl_BIT 120°C, 4h -HCl, -PO2Cl POCl3 POCl3 / PCl5 (Chlorination) POCl3->Cl_BIT Product 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (Target Ether) Cl_BIT->Product Alcohol 2-(Piperidin-1-yl)ethanol (Nucleophile) Alcohol->Product SNAr Coupling THF/Toluene, Reflux Base Base (NaH or KOtBu) (Deprotonation) Base->Product Activates Alcohol

Figure 1: Strategic synthesis pathway via the 3-chloro intermediate to ensure regioselective O-alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-1,2-benzisothiazole

Objective: Convert the stable amide (lactam) into the reactive chloro-imidate. Critical Parameter: Complete removal of


 prior to quench to prevent runaway hydrolysis.
  • Charge: Load 1,2-benzisothiazol-3(2H)-one (1.0 eq) into a glass-lined reactor.

  • Reagent: Add

    
     (1.3 eq) and 
    
    
    
    (0.5 eq). The
    
    
    acts as a catalyst to initiate the reaction at lower temperatures.
  • Reaction: Heat to 120°C for 4–6 hours. Monitor by HPLC until starting material is <0.5%.

  • Workup (Critical):

    • Cool to 60°C. Distill off excess

      
       under reduced pressure.
      
    • Dissolve residue in DCM or Toluene.

    • Slowly pour into ice water (maintain <20°C). Caution: Exothermic hydrolysis of residual phosphorous species.

  • Isolation: Separate organic layer, wash with 5%

    
    , dry over 
    
    
    
    , and concentrate.
    • Yield Target: >90%[2][3][4][5]

    • Appearance: Yellow oil or low-melting solid.

Step 2: Coupling ( ) with 2-(Piperidin-1-yl)ethanol

Objective: Form the ether linkage without opening the isothiazole ring.

  • Alkoxide Formation: In a separate vessel, dissolve 2-(piperidin-1-yl)ethanol (1.1 eq) in anhydrous THF or Toluene.

  • Activation: Add Potassium tert-butoxide (KOtBu) (1.2 eq) at 0–5°C. Stir for 30 mins to form the potassium alkoxide.

    • Note: For larger scales, KOtBu is preferred over NaH due to easier handling and lack of

      
       gas evolution hazards.
      
  • Coupling: Add the solution of 3-chloro-1,2-benzisothiazole (from Step 1) dropwise to the alkoxide solution.

    • Exotherm Control: Maintain temp <10°C during addition.

  • Completion: Warm to reflux (65°C for THF, 80°C for Toluene) for 3–5 hours.

  • Purification (Acid-Base Extraction):

    • Cool mixture and quench with water.

    • Extract with Ethyl Acetate.

    • Acid Wash: Extract the organic layer with 1N HCl. The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted chloro-BIT) stay in organic.

    • Basify: Adjust aqueous phase to pH 10 with NaOH.

    • Final Extraction: Extract product back into Ethyl Acetate, dry, and concentrate.

Troubleshooting Guide & FAQs

Common Scale-Up Challenges
SymptomProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis during quench.Ensure temp reaches 120°C. Remove all

before water addition. Quench into ice, not water into acid.
Presence of Starting Material (BIT) in Step 2 Moisture entering the reaction.The chloro-intermediate hydrolyzes back to BIT if wet. Dry all solvents to <500 ppm water.
Ring Opening (Nitrile formation) Nucleophilic attack at Sulfur.Avoid "soft" nucleophiles (thiols, cyanides). Use "hard" bases like alkoxides. Keep temp <100°C during coupling.
Emulsions during Workup Piperidine surfactants.Use high-ionic strength washes (Sat. Brine). Filter biphasic mixture through Celite if solids are present.
Frequently Asked Questions

Q: Can I use the commercially available hydrochloride salt of the amino alcohol? A: Yes, but you must use an extra equivalent of base (2.2 eq total) to neutralize the HCl and generate the alkoxide. Ensure the neutralization is complete before adding the chloro-benzisothiazole to avoid competing reactions.

Q: Why do we see a "dimer" impurity? A: If the stoichiometry is off, the product can act as a nucleophile (via the piperidine nitrogen) attacking another molecule of the chloro-starting material, forming a quaternary ammonium salt. Solution: Ensure the alcohol is in slight excess (1.1 eq) and fully deprotonated before mixing.

Q: Is the product sensitive to light or air? A: Benzisothiazoles can be sensitive to oxidative ring opening under intense UV or harsh oxidation. Store the final product in amber glass under nitrogen. The ether linkage itself is stable, but the basic nitrogen makes it prone to absorbing


 from air (carbonate formation); store as a sealed free base or convert to HCl salt for long-term stability.

Analytical Specifications (Quality Control)

  • HPLC Purity: >98.5% (Area %)[2][3]

  • Residual Solvents: Toluene <890 ppm, THF <720 ppm.

  • Appearance: Off-white to pale yellow crystalline solid (if salt) or viscous oil (free base).

  • Identification:

    • 1H NMR: Diagnostic triplets for ethoxy linker (

      
       ~4.5 ppm and ~2.8 ppm).
      
    • MS:

      
      .
      

References

  • Synthesis of 3-Chloro-1,2-benzisothiazole

    • Methodology: Reaction of 1,2-benzisothiazol-3-one with / .
    • Source:

  • General Reactivity of 3-Chloro-1,2-benzisothiazoles

    • Context: Nucleophilic substitution p
    • Source:

  • Scale-Up of Benzisothiazole Derivatives

    • Context: Industrial preparation of piperazinyl analogs (Ziprasidone intermedi
    • Source:

  • Target Compound Identification

    • Data: CAS 19767-25-0 Registry and Properties.[1][2][6][7]

    • Source:

Sources

Optimization

Controlling moisture sensitivity in benzisothiazole reaction mixtures

Status: Operational Specialist: Senior Application Scientist Topic: Moisture Sensitivity & Hydrolytic Stability in 1,2-Benzisothiazole Synthesis Reference ID: BZT-PROTO-04[1] Executive Summary: The N-S Bond Vulnerability...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Moisture Sensitivity & Hydrolytic Stability in 1,2-Benzisothiazole Synthesis Reference ID: BZT-PROTO-04[1]

Executive Summary: The N-S Bond Vulnerability

Welcome to the Benzisothiazole Technical Support Hub. If you are accessing this guide, you are likely encountering yield losses or purity issues during the synthesis of 3-chloro-1,2-benzisothiazole or its derivatives (key intermediates for antipsychotics like Ziprasidone).[1]

The Core Problem: The 1,2-benzisothiazole scaffold contains a nitrogen-sulfur (N-S) bond that is thermodynamically unstable in the presence of nucleophiles (like water) under basic or acidic conditions.[1] Moisture does not just "quench" your reagents; it triggers a ring-opening cascade , reverting your active intermediate back to 2-mercaptobenzamide derivatives or forming oxidative tars.[1]

This guide treats your reaction vessel as a "dry room" environment. Follow these protocols to secure the integrity of the isothiazole ring.

Module 1: Pre-Reaction Troubleshooting (Reagents & Setup)

User Ticket #101: "I used anhydrous solvent from a fresh bottle, but my chlorination reaction stalled."

Scientist Response: "Fresh" is not a quantitative specification. In benzisothiazole chlorination (using


 or 

), the catalytic species is often the Vilsmeier-Haack adduct formed between the acid chloride and DMF. Moisture destroys this adduct immediately.
The "Hidden Water" Checklist
ComponentCritical ThresholdAction Required
DMF (Catalyst) < 50 ppm

Critical: DMF is hygroscopic.[1][2][3] Distill over

or use molecular sieves (4Å) for 24h prior to use. Do not use "bottle dry" DMF without verification.
Thionyl Chloride (

)
Clear, ColorlessIf yellow/red, it contains dissolved

and

from hydrolysis. Distill with linseed oil or quinoline to remove impurities before use.
Chlorobenzene (Solvent) < 100 ppm

Azeotropic distillation is recommended. Discard the first 10% of distillate.
Reactor Headspace

/ Ar Purge
Continuous positive pressure. A static blanket is insufficient due to

gas evolution creating a vacuum effect.
Module 2: In-Process Control (The Chlorination Protocol)

User Ticket #205: "My reaction mixture turned into a dark tar during the formation of 3-chloro-1,2-benzisothiazole."

Scientist Response: Tar formation usually indicates thermal runaway caused by uncontrolled hydrolysis or lack of temperature management during the Vilsmeier reagent formation. The reaction of BIT (Benzisothiazolinone) with


 is endothermic initially but becomes exothermic upon gas evolution.
Optimized Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole

Standardized based on Bayer Process (US5883258) and optimized for moisture resilience.[1]

Reagents:

  • 1,2-Benzisothiazol-3(2H)-one (BIT): 1.0 eq[1]

  • Thionyl Chloride (

    
    ): 1.2 eq[1]
    
  • DMF (Catalyst): 0.05 – 0.1 eq[1]

  • Solvent: Chlorobenzene or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • The Suspension: Charge BIT and Chlorobenzene into the reactor. Stir to form a slurry.

  • Catalyst Charge: Add dry DMF. Note: No reaction occurs yet.

  • Thermal Equilibration: Heat the slurry to 70–80°C . Do not exceed 85°C yet.

  • Controlled Addition: Add

    
     dropwise over 60 minutes.
    
    • Checkpoint: Monitor off-gassing (

      
      ).[1] If gas evolution spikes, stop addition. Rapid gas evolution indicates moisture contamination reacting with 
      
      
      
      .
  • The Cook: Age the reaction at 80°C for 6–8 hours .

    • End-Point Check: HPLC should show <1% unreacted BIT.

  • Degassing: Apply partial vacuum (mild) to remove excess

    
     and 
    
    
    
    before cooling. Dissolved acid catalyzes ring opening during the quench.
Visualizing the Degradation Pathway

The diagram below illustrates why moisture control is non-negotiable.

Benzisothiazole_Degradation BIT 1,2-Benzisothiazol-3(2H)-one (Starting Material) Intermediate Active Intermediate (Phosphorylated/Sulfonylated) BIT->Intermediate Activation SOCl2 SOCl2 + DMF (Vilsmeier Reagent) SOCl2->Intermediate Product 3-Chloro-1,2-benzisothiazole (Target) Intermediate->Product - SO2, - HCl Amide 2-Mercaptobenzamide (Hydrolysis Reversion) Intermediate->Amide Hydrolysis (Neutral/Acidic) RingOpen 2-Cyanobenzenesulfonyl chloride (Ring Opening) Product->RingOpen Hydrolysis (Strong Acid/Base) Water H2O Ingress Water->Intermediate Water->Product

Fig 1.[1] Mechanistic pathway showing the competition between successful chlorination (Green) and moisture-induced ring failure (Red).[1]

Module 3: Post-Reaction & Isolation (The Danger Zone)

User Ticket #309: "My product solidified in the distillation column and degraded."

Scientist Response: 3-Chloro-1,2-benzisothiazole has a melting point of ~39-41°C and a boiling point of ~128°C (at 0.93 kPa).[1] It sublimes easily and is thermally unstable if distilled to dryness.

The "Paraffin Oil" Technique: Never distill this compound to a dry pot.

  • Strip Solvent: Remove Chlorobenzene under reduced pressure (50°C).

  • Add Carrier: Add Paraffin Oil (High Boiling) to the crude residue (approx. 10-20% v/w).

  • Vacuum Distillation: Distill the product out of the paraffin oil.[4]

    • Why? The oil acts as a heat sink and prevents the formation of "hot spots" that trigger thermal decomposition and polymerization of the isothiazole ring.

Module 4: FAQ – Troubleshooting Specific Scenarios

Q: Can I use aqueous ammonia for the workup? A: NO. While some literature suggests ammonia for forming BIT from dithio-precursors, exposing 3-chloro-1,2-benzisothiazole to aqueous ammonia will cause rapid nucleophilic substitution to form 3-amino-1,2-benzisothiazole or ring opening.[1] Use anhydrous conditions until the product is isolated.

Q: My final product has a strong sulfur smell (mercaptan-like). A: This confirms ring opening. The N-S bond has cleaved to form thiols (mercaptans). This is irreversible. You must improve your


 purging during the reaction and ensure your 

is free of hydrolysis products (

) before starting.

Q: How do I store the 3-chloro intermediate? A: Store under Argon at 4°C. It is sensitive to atmospheric moisture. Over time, it will hydrolyze back to BIT (Benzisothiazolinone) and HCl, which you will see as a white precipitate forming on the surface of the solid.

References
  • Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT). Source: PrepChem (Method 1: Chlorine/Dithiodibenzoyl chloride route). Relevance: Establishes the precursor synthesis and its sensitivity to ammonia/base. URL:[Link]

  • Hydrolytic stability of 1,2-benzisothiazoles. Source: Carrington, D.E.L., et al. J. Chem. Soc., Perkin Trans. 1, 1972, 3006-3010.[1][5] Relevance: Mechanistic insight into base-catalyzed ring opening and decarboxylation.[1] URL:[Link]

  • Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide. Source: ResearchGate (Full Text Available). Relevance: Discusses the parallel chemistry of saccharin derivatives and chlorination mechanisms. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Characterization Guide: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

Topic: Reference Standard Characterization for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Content Type: Publish Comparison Guide [1][2][3] Executive Summary In the development of benzisothiazole-based antipsychotic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Characterization for 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole Content Type: Publish Comparison Guide

[1][2][3]

Executive Summary

In the development of benzisothiazole-based antipsychotics (structural analogs to Perospirone and Ziprasidone), the intermediate 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS: 19767-25-0) serves as a critical impurity marker and process intermediate.[1][2][3] Its validation is complicated by a classic regioselectivity challenge: the competition between O-alkylation (the target) and N-alkylation (the thermodynamic impurity).[1][2][4]

This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) alternatives, demonstrating why "Area %" purity is insufficient for this molecule.[2][4] We present a comparative analysis of Mass Balance vs. Quantitative NMR (qNMR) characterization workflows to establish metrological traceability.

Part 1: The Molecule & The Challenge

The synthesis of 3-alkoxy-1,2-benzisothiazoles involves the nucleophilic substitution of 3-chloro-1,2-benzisothiazole or the alkylation of 1,2-benzisothiazol-3(2H)-one.[1][3] This reaction creates a bifurcation in the impurity profile:

  • Target (Kinetic Product): 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (O-isomer).

  • Critical Impurity (Thermodynamic Product): 2-[2-(Piperidin-1-yl)ethyl]-1,2-benzisothiazol-3(2H)-one (N-isomer).[1][2]

The Problem: Standard HPLC methods often fail to fully resolve these isomers due to their identical mass and similar polarity.[2][3][4] A Reference Standard characterized solely by HPLC Area % (the "Alternative") risks misidentifying the N-isomer as the target, leading to incorrect potency assignment in drug substance release testing.[1][4]

Visualizing the Impurity Pathway

SynthesisPathway Start 1,2-Benzisothiazol-3(2H)-one (Starting Material) Target TARGET (O-Isomer) 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (Kinetic Product) Start->Target Base/Solvent (O-Alkylation) Impurity IMPURITY (N-Isomer) 2-[2-(Piperidin-1-yl)ethyl]-1,2-benzisothiazol-3-one (Thermodynamic Product) Start->Impurity High Temp/Polar Solvent (N-Alkylation) Reagent + 1-(2-Chloroethyl)piperidine Reagent->Target

Figure 1: The regioselectivity bifurcation. A valid Reference Standard must prove the absence of the N-isomer (Red) to accurately quantify the Target (Green).[1][2]

Part 2: Comparative Characterization Approaches

To establish the "True Value" of the reference standard, we compare two primary methodologies.

Comparison Table: Mass Balance vs. qNMR
FeatureMethod A: Mass Balance (Conventional) Method B: qNMR (Advanced)
Principle ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Direct measurement of molar ratio vs. Internal Standard.[1][2][4]
Components HPLC (Org.[1][2][3][4][5][6] Imp.) + TGA (Volatiles) + KF (Water) + ROI (Inorganics).[1][2]Single 1H-NMR experiment.
Isomer Specificity Low. Relies on HPLC separation; may co-elute N-isomer.[1][2][3][4]High. Distinct chemical shifts for O-CH₂ vs N-CH₂.[1][2][4]
Sample Required High (>100 mg for full suite).[1][2][3][4]Low (<10 mg).[1][2][4]
Traceability Derived from multiple instruments.[1][2][3][4]Direct link to NIST/NMIJ Internal Standard.[1][2][4]
Verdict Risk of Bias. Overestimates purity if N-isomer co-elutes.[1][2][3][4]Superior. Unambiguous structural confirmation + potency.[1][2][4]
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution HPLC (Isomer Separation)

Objective: To separate the O-alkyl (Target) from the N-alkyl (Impurity) for purity assessment.[1][2][3]

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    .[2][4]
  • Mobile Phase:

    • MP A: 10 mM Ammonium Acetate (pH 9.0).[1][2][4] Note: High pH suppresses protonation of the piperidine, improving peak shape.[4]

    • MP B: Acetonitrile.[1][2][3][4][7]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzisothiazole core).[1][4]

  • Performance Criteria: Resolution (

    
    ) between O-isomer (RT ~12.4 min) and N-isomer (RT ~11.8 min) must be 
    
    
    
    .
Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Objective: To assign an absolute potency value traceable to SI units, bypassing chromatographic bias.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1][2][3][4]

    • Rationale: High purity, non-hygroscopic, distinct singlet at

      
       6.3 ppm (does not overlap with benzisothiazole).[1][2][4]
      
  • Solvent: DMSO-

    
    .
    
  • Procedure:

    • Weigh accurately

      
       of Sample and 
      
      
      
      of IS into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle:

      
      .[1][2][4]
      
    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[1][2][4]

  • Integration Targets:

    • Target Signal: O-CH₂ triplet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1][2][4]
      
    • Impurity Check: N-CH₂ triplet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1][2][4] (Absence confirms regioselectivity).[1][2][4]
      
  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[1][8][2][7]
Part 4: Characterization Workflow Decision Tree

This diagram illustrates the logic flow for certifying the standard, ensuring no "Research Grade" shortcuts are taken.

Workflow Start Crude Material (3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole) Step1 1. Structural ID (1H-NMR, MS, IR) Confirm O-Alkylation vs N-Alkylation Start->Step1 Decision1 Is N-isomer detected? Step1->Decision1 Fail REJECT / RE-PURIFY (Risk of incorrect potency) Decision1->Fail Yes (>0.5%) Step2 2. Purity Assessment Decision1->Step2 No MethodChoice Choose Method Step2->MethodChoice PathA Method A: Mass Balance (HPLC + TGA + KF + ROI) MethodChoice->PathA Routine PathB Method B: qNMR (Internal Standard) MethodChoice->PathB Preferred (High Accuracy) Result CERTIFIED REFERENCE MATERIAL (Traceable Potency & Uncertainty) PathA->Result PathB->Result

Figure 2: Decision tree for certifying the reference standard. Note the critical "Kill Step" if the N-isomer is detected.[1][2]

References
  • Saito, T., et al. (2014).[2][4] "Metrological traceability of purity values of organic reference materials by quantitative NMR." Accreditation and Quality Assurance, 19, 365–372.[4] Available at: [Link]

  • PubChem. Compound Summary: 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole (CAS 19767-25-0).[1][2] National Library of Medicine.[1][2][4] Available at: [Link][1][2]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] Available at: [Link][1][2]

Sources

Comparative

Comparative Stability Guide: Benzisothiazole Ether Derivatives vs. Isosteres

Topic: Comparative Stability Analysis of Benzisothiazole Ether Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability Analysis of Benzisothiazole Ether Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the 1,2-benzisothiazole scaffold is a privileged structure, serving as a bioisostere for the indole or benzisoxazole rings in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobials. However, the introduction of an ether linkage at the C3 position (3-alkoxy-1,2-benzisothiazole) introduces specific stability challenges distinct from its C3-alkyl or N-alkyl counterparts.

This guide provides a technical analysis of the stability profile of benzisothiazole ethers compared to their closest isostere, benzisoxazole ethers. Our analysis reveals a critical trade-off: Benzisothiazole ethers exhibit superior hydrolytic stability due to the lower electronegativity of sulfur, but possess a distinct susceptibility to oxidative metabolism (S-oxidation) and photo-isomerization that researchers must mitigate during lead optimization.

Part 1: Mechanistic Stability Profile

Chemical Hydrolysis: The Sulfur Advantage

The core stability difference between benzisothiazole and benzisoxazole ethers lies in the electrophilicity of the C3 carbon.

  • Benzisoxazole Ethers (Oxygen Isostere): The ring oxygen is highly electronegative, significantly polarizing the C=N bond. This makes the C3 position highly electrophilic. Under basic conditions, these derivatives frequently undergo Kemp elimination-type ring opening , leading to salicylonitrile or salicylhydroxamic acid derivatives rather than simple ether hydrolysis.

  • Benzisothiazole Ethers (Sulfur Scaffold): Sulfur is less electronegative than oxygen, resulting in a less polarized C=N bond. Consequently, the C3 position is less susceptible to nucleophilic attack by water or hydroxide. When hydrolysis does occur, it typically proceeds via a tetrahedral intermediate that collapses to the stable lactam (1,2-benzisothiazol-3(2H)-one) without destroying the heterocyclic core.

Diagram 1: Comparative Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the two isosteres under nucleophilic stress.

degradation_pathways Start_S 3-Alkoxy-1,2-benzisothiazole Inter_S Tetrahedral Intermediate (Stable Ring) Start_S->Inter_S Hydrolysis (Slow) Start_O 3-Alkoxy-1,2-benzisoxazole Inter_O Ring Opening (Kemp Elimination) Start_O->Inter_O Base Catalysis (Fast) Prod_S 1,2-Benzisothiazol-3(2H)-one (Lactam Formation) Inter_S->Prod_S -ROH Prod_O Salicylonitrile / Salicylhydroxamic Acid Inter_O->Prod_O Irreversible Scission

Figure 1: Divergent degradation pathways. Benzisothiazoles tend to retain the ring structure (green path), while benzisoxazoles are prone to ring fission (red path).

Metabolic Stability: The Oxidative Liability

While chemically robust, the benzisothiazole sulfur atom is a "soft" nucleophile susceptible to biological oxidation.

  • S-Oxidation: Cytochrome P450 enzymes (and FMOs) can oxidize the ring sulfur to the sulfoxide (1-oxide) and sulfone (1,1-dioxide). This changes the electronic character of the ring, often deactivating the ether linkage towards further metabolism but altering pharmacological potency.

  • O-Dealkylation: Similar to other aryl ethers, the alkoxy group is subject to CYP-mediated O-dealkylation, yielding the benzisothiazolone core.

Part 2: Comparative Data Analysis

The following table summarizes the stability metrics derived from stress testing conditions standard in pre-formulation (e.g., ICH Q1A).

Table 1: Stability Comparison of C3-Ether Isosteres

Parameter3-Ethoxy-1,2-benzisothiazole3-Ethoxy-1,2-benzisoxazoleMechanistic Driver
Acid Stability (pH 1.2) High (

h)
Moderate (

h)
Protonation of ring N activates C3; S is a poorer H-bond acceptor than O.
Base Stability (pH 12) Moderate (

h)
Low (

h)
Benzisoxazole undergoes rapid ring opening (Kemp elimination).
Oxidative Stress (

)
Low (Forms S-oxide)High (Ring O is inert)Sulfur atom is easily oxidized to sulfoxide/sulfone.
Photostability Moderate (Isomerizes)HighBenzisothiazoles can photo-isomerize to benzothiazoles.
Metabolic Liability S-Oxidation + O-DealkylationReductive Ring CleavageS-oxidation is a unique metabolic handle for the thiazole ring.

Key Insight: If your drug target requires high hydrolytic stability (e.g., oral formulation), the benzisothiazole is superior. If the target is sensitive to metabolic oxidation, the benzisoxazole may be preferred, provided the formulation pH is controlled.

Part 3: Experimental Protocols

To validate these profiles in your specific derivative, use the following self-validating protocols.

Protocol A: pH-Dependent Hydrolysis Kinetics

Objective: Determine pseudo-first-order rate constants (


) for ether hydrolysis.
  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0 using ionic strength adjusters (NaCl) to maintain

    
     M.
    
  • Stock Solution: Dissolve test compound in acetonitrile (ACN) to 10 mM.

  • Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 50 µM (0.5% ACN).

  • Sampling:

    • Aliquot 200 µL at

      
       hours.
      
    • Quench: Immediately add 200 µL cold ACN containing Internal Standard (IS).

  • Analysis: Analyze via HPLC-UV/Vis or LC-MS.

    • Self-Validation: Ensure mass balance >90% by summing the Area Under Curve (AUC) of the parent and the benzisothiazolone product. If mass balance is low, suspect ring opening (search for nitrile derivatives).

Protocol B: In Vitro Microsomal Stability

Objective: Differentiate between S-oxidation and O-dealkylation clearance.

  • System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Start: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Monitoring: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold ACN.

  • Metabolite ID: Use LC-MS/MS (Q-TOF or Orbitrap).

    • Marker for S-oxidation:[1] Parent Mass + 16 Da (Sulfoxide) or + 32 Da (Sulfone).

    • Marker for O-dealkylation: Loss of alkyl group mass (-14 Da for methyl, -28 Da for ethyl) + formation of lactam.

Diagram 2: Stability Testing Workflow

This workflow ensures rigorous data generation for regulatory filing.

stability_workflow cluster_stress Stress Conditions Prep Sample Preparation (10mM Stock in ACN) Acid Acid/Base Hydrolysis (pH 2-12, 37°C) Prep->Acid Oxid Oxidative Stress (H2O2 / Microsomes) Prep->Oxid Quench Quench & Stabilization (Cold ACN + Int. Std) Acid->Quench Oxid->Quench Analysis LC-MS/MS Analysis (Quant + Met ID) Quench->Analysis Decision Data Interpretation Analysis->Decision Calc t1/2 & Mass Balance

Figure 2: Standardized workflow for comparative stability assessment.

References

  • Carrington, D. E. L., et al. (1971). 1,2-Benzisothiazoles.[2][3][4][5] Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic. Link

  • Ismael, A., et al. (2014). Investigations into the Mechanism of Solvolysis of 3-aryloxybenzisothiazoles. Croatica Chemica Acta. Link

  • Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry. Link

  • Zhu, H., et al. (2022). Structural elucidation of two novel degradants of lurasidone.... Biomedical Chromatography. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (General reference for amide/thioester hydrolysis mechanisms).

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: The Case of 1,2-Benzisothiazole Derivatives

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of assays involving...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison of assays involving 3-(1-Piperazinyl)-1,2-benzisothiazole, a key metabolite of several atypical antipsychotic drugs, and its parent compounds. We will delve into the nuances of experimental design and execution that are critical for generating reliable and reproducible data.

The initial focus of this guide was to be on 3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole. However, a thorough review of the scientific literature revealed a scarcity of published biological data for this specific molecule. In contrast, the structurally related compound, 3-(1-Piperazinyl)-1,2-benzisothiazole, is a well-documented human metabolite of the atypical antipsychotics Ziprasidone and Perospirone, with a rich dataset available.[1] Therefore, to provide a robust and data-driven guide, we will focus on 3-(1-Piperazinyl)-1,2-benzisothiazole as a representative of the 1,2-benzisothiazole class of compounds and compare its assay performance with its parent drugs and another prominent member of this class, Lurasidone.

The Central Role of Receptor Binding Assays in Characterizing 1,2-Benzisothiazole Derivatives

The therapeutic effects of atypical antipsychotics are primarily mediated by their interactions with dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][3] Consequently, receptor binding assays are fundamental tools for characterizing the pharmacological profile of 1,2-benzisothiazole derivatives. These assays quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

The following table summarizes the receptor binding affinities of 3-(1-Piperazinyl)-1,2-benzisothiazole and its comparators at key therapeutic targets.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT7 (Ki, nM)
3-(1-Piperazinyl)-1,2-benzisothiazole~50~110~190No data
Ziprasidone4.80.423.4No data
Perospirone1.40.612.9No data
Lurasidone1.682.036.750.49

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the literature.[4][5][6][7]

Beyond Binding Affinity: The Importance of Functional Assays

While binding affinity is a critical parameter, it does not provide a complete picture of a compound's pharmacological activity. Functional assays are essential to determine whether a compound acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or a partial agonist (elicits a submaximal response).

The atypical antipsychotics discussed here exhibit a complex functional profile:

  • Dopamine D2 Receptor: All are antagonists.[4][8] This action is crucial for their antipsychotic effects.

  • Serotonin 5-HT2A Receptor: All are antagonists or inverse agonists.[4][9] This contributes to their atypical profile, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.

  • Serotonin 5-HT1A Receptor: Perospirone and Lurasidone are partial agonists at this receptor.[4][9] This partial agonism is thought to contribute to their anxiolytic and antidepressant properties.

  • Serotonin 5-HT7 Receptor: Lurasidone is a potent antagonist at this receptor, which may contribute to its cognitive-enhancing effects.[4][10]

Ensuring Reproducibility: A Deep Dive into Experimental Protocols

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the affinity of a test compound for the D2 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 antagonist).

  • Non-specific Ligand: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

  • Test Compound: 3-(1-Piperazinyl)-1,2-benzisothiazole or other benzisothiazole derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

D2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Assay_Plate Add to 96-well Plate: 1. Receptor Membranes 2. Test Compound/Buffer 3. Radioligand Receptor_Prep->Assay_Plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Incubation Incubate at Room Temp (e.g., 60-90 min) Assay_Plate->Incubation Filtration Rapid Filtration (Wash to remove unbound ligand) Incubation->Filtration Scintillation Scintillation Counting (Measure bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki values) Scintillation->Analysis

Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

Step-by-Step Procedure:

  • Receptor Membrane Preparation: Prepare crude membrane fractions from cells expressing the D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, assay buffer, and radioligand.

    • Non-specific Binding: Receptor membranes, non-specific ligand, and radioligand.

    • Test Compound: Receptor membranes, serially diluted test compound, and radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol is similar to the D2 receptor assay, with some modifications to the reagents used.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI (a 5-HT2A antagonist and agonist, respectively).

  • Non-specific Ligand: A high concentration of a potent 5-HT2A antagonist like spiperone or unlabeled ketanserin (e.g., 10 µM).

  • Test Compound: 3-(1-Piperazinyl)-1,2-benzisothiazole or other benzisothiazole derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4.

Workflow Diagram:

HT2A_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Assay_Plate Add to 96-well Plate: 1. Receptor Membranes 2. Test Compound/Buffer 3. Radioligand Receptor_Prep->Assay_Plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Incubation Incubate at 37°C (e.g., 60 min) Assay_Plate->Incubation Filtration Rapid Filtration (Wash to remove unbound ligand) Incubation->Filtration Scintillation Scintillation Counting (Measure bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki values) Scintillation->Analysis

Caption: Workflow for a Serotonin 5-HT2A Receptor Radioligand Binding Assay.

Step-by-Step Procedure:

The procedure is analogous to the D2 receptor binding assay, with the key difference being the receptor source, radioligand, and non-specific ligand used. The incubation is typically performed at 37°C for 60 minutes.

Sources of Variability and Strategies for Enhancing Reproducibility

Achieving high reproducibility in receptor binding assays requires meticulous attention to detail and the implementation of robust quality control measures.

Key Sources of Variability:

  • Reagent Quality and Consistency: Batch-to-batch variations in receptor membrane preparations, radioligands, and other reagents can significantly impact results.

  • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions of test compounds, is a major source of error.

  • Incubation Time and Temperature: Deviations from the optimal incubation time and temperature can prevent the binding reaction from reaching equilibrium, leading to inconsistent results.

  • Filtration and Washing: Inefficient filtration or inconsistent washing can result in high background noise and variability.

  • Data Analysis: The choice of data analysis software and the model used for curve fitting can influence the calculated IC50 and Ki values.

Strategies for Minimizing Variability and Ensuring Reproducibility:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.

  • Reagent Qualification: Thoroughly qualify new batches of reagents, including receptor membranes and radioligands, to ensure consistency.

  • Use of Controls: Include appropriate positive and negative controls in every assay to monitor performance and identify potential issues.

  • Automation: Utilize automated liquid handling systems to minimize pipetting errors and improve consistency.

  • Regular Instrument Calibration: Ensure that all equipment, including pipettes, incubators, and scintillation counters, is regularly calibrated and maintained.

  • Blinding of Samples: Whenever possible, blind the samples to the operator to minimize bias.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and assess the significance of the results.

Comparative Analysis of Off-Target Effects

A comprehensive evaluation of a drug candidate's potential for off-target effects is crucial for predicting its side-effect profile. Atypical antipsychotics are known to interact with a variety of other receptors, which can lead to undesirable side effects such as sedation, weight gain, and orthostatic hypotension.

CompoundHistamine H1 (Ki, nM)Muscarinic M1 (Ki, nM)Adrenergic α1 (Ki, nM)
Ziprasidone47>10,00010
Perospirone29>1,00017
Lurasidone>1,000>1,00048

Data compiled from various sources.[5][6][11]

Lurasidone exhibits a more favorable off-target profile with significantly lower affinity for histamine H1 and muscarinic M1 receptors compared to Ziprasidone and Perospirone.[11] This is consistent with its lower reported incidence of sedation and weight gain in clinical trials.[10]

Conclusion

The reproducibility of biological assays is a cornerstone of robust drug discovery and development. By understanding the underlying principles of receptor binding and functional assays, and by implementing stringent quality control measures, researchers can generate reliable and reproducible data for 1,2-benzisothiazole derivatives and other drug candidates. This guide has provided a framework for conducting these assays, with a focus on the critical factors that influence data quality. While 3-(1-Piperazinyl)-1,2-benzisothiazole served as a well-documented exemplar, the principles and protocols outlined herein are broadly applicable to the characterization of novel compounds targeting G-protein coupled receptors. The path to novel therapeutics is paved with high-quality, reproducible data, and it is the responsibility of every scientist to uphold these standards.

References

  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181). [Link]

  • Werner, P., et al. (2012). 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics. European Psychiatry, 27(S1), 1. [Link]

  • Perospirone - Inxight Drugs. [Link]

  • Stahl, S. M. (2015). How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 11(9), 1493-1502. [Link]

  • Perospirone - Wikipedia. [Link]

  • Ishigooka, J., et al. (2011). Lurasidone in the treatment of schizophrenia: a randomized, double-blind, placebo- and olanzapine-controlled study.
  • Mamo, D., et al. (2004). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. American Journal of Psychiatry, 161(5), 818-825. [Link]

  • Stahl, S. M. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of Clinical Psychiatry, 64(suppl 19), 6-12. [Link]

  • Lurasidone - StatPearls - NCBI Bookshelf. [Link]

  • Mamo, D., et al. (2004). A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. OAR@UM. [Link]

  • ZIPRASIDONE (PD010148, MVWVFYHBGMAFLY-UHFFFAOYSA-N) - Probes & Drugs. [Link]

  • Perospirone | C23H30N4O2S | CID 115368 - PubChem. [Link]

  • Hirose, T., & Kikuchi, T. (2005). Pharmacological characteristics of perospirone hydrochloride, a novel antipsychotic agent. Nihon Shinkei Seishin Yakurigaku Zasshi, 25(3), 133-141.
  • Murasaki, M., et al. (2009). Randomized clinical comparison of perospirone and risperidone in patients with schizophrenia: Kansai Psychiatric Multicenter Study. Psychiatry and Clinical Neurosciences, 63(3), 308-317. [Link]

  • Ito, H., et al. (2009). Relationship between dopamine D 2 receptor occupancy and perospirone plasma concentration in patients with schizophrenia. Psychopharmacology, 205(1), 57-65. [Link]

  • Obeng, S., et al. (2021). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. Journal of Medicinal Chemistry, 64(15), 11463-11481. [Link]

  • Ki Summary - BindingDB. [Link]

  • McCreary, A. C., et al. (2007). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Topics in Medicinal Chemistry, 7(6), 605-620.
  • 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE - precisionFDA. [Link]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9152-9170.
  • Wilson, L. V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Galić, E., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1125-1140.
  • Obeng, S., et al. (2021). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ResearchGate. [Link]

  • Stahl, S. M. (2001). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Psychiatry, 8(11), 35-38. [Link]

  • Hrib, N. J., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(24), 4044-4059. [Link]

  • Stahl, S. M., & Shayegan, D. K. (2003). The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. The Journal of Clinical Psychiatry, 64(suppl 19), 6-12. [Link]

  • THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. - Regulations.gov. [Link]

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus, 19(1), 3-13. [Link]

  • Miceli, F., et al. (2021). Impact of CYP3A4 functional variability on ziprasidone metabolism. Frontiers in Pharmacology, 12, 687893. [Link]

  • Harvey, P. D., & Siu, C. O. (2016). Lurasidone Effects on Cognition and Functional Capacity in Schizophrenia. Clinical Schizophrenia & Related Psychoses, 10(2), 99-107. [Link]

  • ZIPRASIDONE (PD010148, MVWVFYHBGMAFLY-UHFFFAOYSA-N) - Probes & Drugs. [Link]

  • Orjales, A., et al. (2002). New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile. European Journal of Medicinal Chemistry, 37(9), 721-730. [Link]

  • Lurasidone Effects on Cognition and Functional Capacity in Schizophrenia. ResearchGate. [Link]

  • 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE - precisionFDA. [Link]

  • Prous, J. R., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry, 41(12), 2010-2018. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review, 6(11), 570-578.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole

[1] Executive Summary: Immediate Action Plan 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is a bioactive heterocyclic ether often used as a pharmaceutical intermediate.[1] Its disposal requires stric...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Plan

3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole (CAS 19767-25-0) is a bioactive heterocyclic ether often used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to protocols governing basic organic amines and marine pollutants .[2]

Critical "Do's and Don'ts"
  • DO segregate as Basic Organic Waste . The piperidine moiety makes this compound alkaline; mixing with acids can generate heat.[2]

  • DO treat as a Skin Sensitizer and Aquatic Toxin . Benzisothiazole derivatives are notorious for inducing contact dermatitis and are highly toxic to aquatic life.[2]

  • DO NOT dispose of down the drain.[3] Even trace amounts can disrupt wastewater treatment biological digestors due to antimicrobial properties of the benzisothiazole core.[2]

  • DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid) during waste consolidation.[2]

Chemical Profile & Hazard Logic

To handle a chemical safely, you must understand why it is hazardous.[2] This section analyzes the structure-activity relationships (SAR) that dictate our disposal strategy.

Physicochemical Data Table[1][2]
PropertyValueOperational Implication
CAS Number 19767-25-0Use for waste manifesting and inventory tracking.[1]
Formula C₁₄H₁₈N₂OSHigh carbon/nitrogen content suitable for incineration.
Mol. Weight 262.37 g/mol Heavy organic; likely solid at room temperature.[2]
LogP ~2.94Lipophilic.[2] Bioaccumulates in aquatic organisms.[2]
Acidity (pKa) ~10-11 (Piperidine)Basic. Will protonate in acidic waste streams.[1][2]
Physical State White Crystalline SolidDust control measures required during transfer.[2][4]
Structural Hazard Analysis[2]
  • Piperidine Ring (The Base): The tertiary amine within the piperidine ring confers basicity.[2] In waste streams, this can catalyze reactions or react exothermically with acidic waste (e.g., acid chlorides, mineral acids).[2]

  • Benzisothiazole Core (The Toxin): This moiety is structurally similar to biocides (e.g., BIT).[2] It is the primary driver for the Skin Sensitization (H317) and Aquatic Toxicity (H400/H410) classifications.[2]

  • Ether Linkage: Generally stable, but contributes to the compound's lipophilicity, facilitating skin absorption.[2]

Disposal Decision Matrix

The following workflow illustrates the segregation logic. This self-validating system prevents cross-reactivity in waste drums.[1][2]

DisposalWorkflow Start Waste Generation: 3-[2-(Piperidin-1-yl)ethoxy]-1,2-benzisothiazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Solution StateCheck->Liquid Dissolved BinA BIN A: Solid Hazardous Waste (Label: Toxic, Basic) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Halogenated Halogenated? Organic->Halogenated BinD BIN D: Aqueous Basic Waste (Adjust pH 7-9 if required) Aqueous->BinD Do NOT Drain Pour BinB BIN B: Halogenated Organic Waste Halogenated->BinB Yes (e.g., DCM) BinC BIN C: Non-Halogenated Organic Waste Halogenated->BinC No (e.g., MeOH)

Figure 1: Segregation logic for CAS 19767-25-0 based on physical state and solvent matrix.[1]

Detailed Operational Protocols

Solid Waste Disposal (Pure Compound)

Objective: Contain dust and prevent environmental leaching.[2]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[2]

  • Primary Containment: Place the solid waste into a clear polyethylene bag.

  • Labeling: Affix a "Hazardous Waste" label to the inner bag. Explicitly write: "Toxic, Basic Solid. Contains Benzisothiazole."[5][6][7][8][9][10][11][12][13][14]

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum designated for solid hazardous waste.

  • Disposal Path: Incineration at a permitted facility (Rotary Kiln) is the only acceptable final disposal method to ensure destruction of the heterocyclic rings.[2]

Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent exothermic reactions and solvent incompatibility.[2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic Waste.[2]

    • If dissolved in Methanol , Ethanol , or DMSO : Dispose in Non-Halogenated Organic Waste.

    • Crucial Step: Check the pH of the waste stream.[2] If the solution is highly acidic (pH < 2) from a previous step, neutralize slowly with Sodium Bicarbonate before adding this basic compound to prevent heat generation in the drum.[2]

  • Container: Use amber glass or HDPE carboys.

  • Venting: Ensure caps are vented if there is any risk of ongoing reaction, though the compound itself is stable.[2]

Spill Cleanup Procedure (Dry Powder)

Scenario: 5g of powder spilled on the benchtop.

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2] Mark "Do Not Enter."[2][13]

  • Protect: Don PPE (Gloves, Goggles, N95/P100 respirator).[2]

  • Contain: Cover the spill gently with paper towels dampened with water (to prevent dust dispersal).[2]

  • Clean:

    • Scoop up the damp powder/towel mixture using a plastic spatula.[2]

    • Place in a hazardous waste bag.[2]

    • Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the basic piperidine residues.[2]

    • Final wash with soap and water.[2][3][4][12][15]

  • Verify: Check surface pH with litmus paper to ensure neutrality.[2]

Regulatory Compliance & Classification

US EPA (RCRA)

While CAS 19767-25-0 is not explicitly P-listed or U-listed, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): Unlikely for the solid salt.[2]

  • Characteristic of Corrosivity (D002): Possible if in aqueous solution with pH > 12.5 (unlikely, but verify).[2]

  • Generator Knowledge: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic due to the benzisothiazole moiety.[2]

European CLP / REACH[1][2]
  • Signal Word: Warning / Danger

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[4][15]

    • H315/H319: Causes skin/eye irritation.[2][16]

    • H317: May cause an allergic skin reaction.[3][7][12][15]

    • H410: Very toxic to aquatic life with long-lasting effects.[1][2]

References

  • SIELC Technologies. (2018).[2] 3-(2-(Piperidin-1-yl)ethoxy)-1,2-benzisothiazole Properties and HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary for Benzisothiazole Derivatives. National Library of Medicine.[2] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier for 1,2-Benzisothiazol-3(2H)-one (BIT). (Used for structural analog hazard inference).[2] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole
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